GNE-293
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H36N8O4S |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
4-[3-[9-methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide |
InChI |
InChI=1S/C28H36N8O4S/c1-18(2)24-29-21-6-4-5-7-22(21)36(24)27-31-25-23(26(32-27)34-10-12-39-13-11-34)30-28(33(25)3)40-20-16-35(17-20)19-8-14-41(37,38)15-9-19/h4-7,18-20H,8-17H2,1-3H3 |
InChI Key |
XRLOEZGWBZHADC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)OC6CN(C6)C7CCS(=O)(=O)CC7 |
Origin of Product |
United States |
Foundational & Exploratory
GNE-293: A Deep Dive into its PI3K Delta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phosphoinositide 3-kinase (PI3K) delta selectivity profile of GNE-293, a potent and selective inhibitor. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biochemical and cellular activity, supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound is a highly potent inhibitor of the PI3K delta (PI3Kδ) isoform with a reported Ki of 0.47 nM. [cite: ] Its selectivity for PI3Kδ is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential. This document summarizes the quantitative data demonstrating this selectivity, outlines the methodologies used to determine these parameters, and provides visual diagrams to aid in the understanding of the underlying biological and experimental frameworks.
Data Presentation: Quantitative Selectivity Profile
The inhibitory activity of this compound against the four Class I PI3K isoforms was determined through biochemical assays. The data, presented in the tables below, clearly illustrates the compound's remarkable selectivity for the delta isoform.
Table 1: this compound Inhibition of Class I PI3K Isoforms
| Isoform | Ki (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kδ | 0.47 | 1 |
| PI3Kα | 120.32 | 256 |
| PI3Kβ | 197.4 | 420 |
| PI3Kγ | 102.93 | 219 |
Note: Ki values for PI3Kα, β, and γ were calculated based on the provided fold selectivity against PI3Kδ.
Table 2: this compound Cellular Activity
| Assay | Cell Type | Endpoint | IC50 (nM) |
| Human Whole Blood Assay | Human Whole Blood | CD69 Expression | 4.38 [cite: ] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Biochemical Assay: Competitive Fluorescence Polarization
The biochemical potencies of this compound against PI3K isoforms were determined using a competitive fluorescence polarization assay. This assay measures the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K activity.
Principle: The assay is based on the competition between a fluorescently labeled PIP3 probe and the PIP3 generated by the enzymatic reaction for binding to a PIP3-binding protein. Increased enzymatic activity leads to higher concentrations of unlabeled PIP3, which displaces the fluorescent probe, resulting in a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.05% CHAPS.
-
Dilute the PI3K enzyme (α, β, γ, or δ) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the reaction buffer.
-
Prepare a detection mix containing the fluorescently labeled PIP3 probe and a PIP3-binding protein (e.g., GRP1 PH domain) in a suitable buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of the PI3K enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature to allow for equilibration.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore used.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Human Whole Blood CD69 Expression
The cellular potency of this compound was determined by monitoring the expression of CD69, a cell surface marker for lymphocyte activation, in human whole blood.
Principle: Activation of B cells, a process dependent on PI3Kδ signaling, leads to the upregulation of CD69 on the cell surface. Inhibition of PI3Kδ by this compound will therefore reduce the level of CD69 expression upon B cell stimulation.
Protocol:
-
Blood Collection and Preparation:
-
Collect fresh human whole blood in heparinized tubes.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the this compound dilution.
-
Add 100 µL of whole blood to each well.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Stimulate B cell activation by adding an appropriate stimulus (e.g., anti-IgD antibody).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Flow Cytometry:
-
Following incubation, add fluorescently labeled antibodies against CD19 (a B cell marker) and CD69 to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the same buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive B cell population.
-
Determine the percentage of CD69-positive B cells or the mean fluorescence intensity of CD69.
-
Calculate the IC50 values by fitting the dose-response data to a suitable model.
-
Visualizations
The following diagrams illustrate the PI3K signaling pathway, the workflow of the competitive fluorescence polarization assay, and the logical relationship of the selectivity profiling.
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the Competitive Fluorescence Polarization Assay.
Caption: Logical Flow of this compound Selectivity Profiling.
The Role of GNE-293 in Modulating the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] The PI3K signaling pathway is a critical regulator of a myriad of cellular processes, including cell growth, survival, proliferation, and differentiation. Within the immune system, the PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the activation, differentiation, and function of various immune cells. Consequently, dysregulation of the PI3Kδ signaling pathway is implicated in a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the function of this compound in the inflammatory response, detailing its mechanism of action, effects on inflammatory signaling pathways, and relevant experimental data and protocols.
Introduction to this compound
This compound is a small molecule inhibitor designed to specifically target the p110δ catalytic subunit of the Class I PI3K family.[1] Its high selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ) minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications in inflammatory disorders. The inhibition of PI3Kδ by this compound modulates the downstream signaling cascade, primarily the AKT/mTOR pathway, thereby influencing a wide array of immune cell functions.
Data Presentation: Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | Ki (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.47 | - |
| PI3Kα | 120.32 | 256-fold |
| PI3Kβ | 197.4 | 420-fold |
| PI3Kγ | 102.93 | 219-fold |
Data sourced from Probechem Biochemicals.[2]
Table 2: Cellular Activity of this compound in Human Whole Blood Assay
| Assay | Endpoint | IC50 (nM) |
| B-cell activation | CD69 Expression | 4.38 |
Data sourced from Probechem Biochemicals.[2]
Table 3: Effect of Selective PI3Kδ Inhibition on Pro-inflammatory Cytokine Production (Class Effect)
| Cytokine | Cell Type | Stimulant | % Inhibition (Inhibitor) | Reference |
| IFN-γ | Human Memory T-cells | T-cell Receptor Stimulation | >50% at >1µM (IC87114) | [3] |
| TNF-α | Human Memory T-cells | T-cell Receptor Stimulation | >50% at >1µM (IC87114) | [3] |
| IL-17 | Human Memory T-cells | T-cell Receptor Stimulation | >50% at <0.1µM (IC87114) | [3] |
| IFN-γ | COPD Chopped Lung | PHA | ~80% (GSK045) | [4] |
| IL-2 | COPD Chopped Lung | PHA | ~80% (GSK045) | [4] |
| IL-17 | COPD Chopped Lung | PHA | ~80% (GSK045) | [4] |
| IL-10 | COPD Chopped Lung | PHA | ~80% (GSK045) | [4] |
| IL-6 | Activated Macrophages | - | Down-regulated (IC87114) | [5] |
| MCP-1 | Activated Macrophages | - | Down-regulated (IC87114) | [5] |
| TNF-α | Activated Macrophages | - | Down-regulated (IC87114) | [5] |
Note: The data in this table is for other selective PI3Kδ inhibitors and represents a class effect, as specific quantitative data for this compound on a broad range of cytokines was not available in the public domain from the conducted searches.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of the PI3Kδ enzyme, which in turn attenuates the PI3K/AKT/mTOR signaling pathway. This pathway is central to the inflammatory response in immune cells.
Caption: PI3K/AKT/mTOR Signaling Pathway in Inflammation.
Pathway Description: Upon stimulation by various extracellular signals such as cytokines and antigens, cell surface receptors activate PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT, in turn, phosphorylates and activates a cascade of downstream targets, including the mammalian target of rapamycin (mTOR) and the transcription factor nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those encoding cytokines and chemokines.
This compound, by selectively inhibiting PI3Kδ, blocks the conversion of PIP2 to PIP3. This disruption of the signaling cascade prevents the activation of AKT, mTOR, and NF-κB, ultimately leading to a reduction in the production of pro-inflammatory mediators and a dampening of the inflammatory response.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound and other PI3Kδ inhibitors.
Human Whole Blood (HWB) Assay for CD69 Expression
This assay is used to assess the effect of a compound on the activation of T-lymphocytes in a physiologically relevant environment.
Caption: Human Whole Blood Assay Workflow.
Detailed Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Plating: The whole blood is aliquoted into 96-well plates.
-
Compound Addition: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: T-cell activation is induced by adding a stimulant, such as a combination of anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: After incubation, the cells are stained with a cocktail of fluorescently labeled monoclonal antibodies to identify T-cell subsets (e.g., anti-CD4, anti-CD8) and the activation marker CD69 (e.g., anti-CD69-PE).
-
Lysis: Red blood cells are lysed using a lysis buffer.
-
Flow Cytometry: The samples are acquired on a flow cytometer.
-
Data Analysis: The percentage of CD4+ and CD8+ T-cells expressing CD69 is determined. The IC50 value for this compound is calculated by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro Micronucleus Test (MNT)
This genotoxicity assay is used to detect the potential of a compound to induce chromosomal damage.
References
- 1. researchgate.net [researchgate.net]
- 2. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. An investigation of the anti-inflammatory effects and a potential biomarker of PI3Kδ inhibition in COPD T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors LY294002 and IC87114 reduce inflammation in carrageenan-induced paw oedema and down-regulate inflammatory gene expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-293: A Deep Dive into its Role in B-Cell Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various B-cell malignancies and autoimmune diseases, making PI3Kδ a compelling therapeutic target. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative effects on B-cell activation, detailed experimental protocols for its characterization, and its pharmacokinetic profile.
Core Mechanism of Action: Inhibition of PI3Kδ
This compound exerts its effects by selectively inhibiting the p110δ catalytic subunit of PI3K. In the B-cell activation cascade, the engagement of the B-cell receptor (BCR) by an antigen initiates a signaling cascade that leads to the activation of PI3Kδ. Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of downstream signaling events, including the activation of mTOR and NF-κB, which are crucial for B-cell proliferation, survival, and differentiation into antibody-producing plasma cells. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade and preventing B-cell activation.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 4.38 |
| PI3Kα | >1000 |
| PI3Kβ | >1000 |
| PI3Kγ | 245 |
Data sourced from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Table 2: Cellular Potency of this compound in a B-Cell Activation Assay
| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |
| B-cell Activation (CD69 Expression) | Human Whole Blood | Anti-IgD | CD69 Expression | 160 |
Data interpreted from descriptions in Safina BS, et al. Bioorg Med Chem Lett. 2013.
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Rat | 10 | PO | 1200 | 2 | 7800 |
| Dog | 2 | PO | 800 | 4 | 9600 |
Data sourced from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on PI3Kδ.
Experimental Workflows
Caption: Workflow for determining the in vitro potency of this compound using a PI3Kδ enzymatic assay.
References
GNE-293: A Technical Guide to its Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, particularly cancers and inflammatory disorders. This compound's specificity for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, makes it a promising candidate for targeted therapies in immunology and oncology. This technical guide provides an in-depth overview of the downstream effects of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
| Parameter | Value | Description | Reference |
| IC50 (PI3Kδ) | 4.38 nM | Half-maximal inhibitory concentration against the PI3Kδ isoform in a cell-based assay.[1] | [1] |
| Ki (PI3Kδ) | 0.47 nM | Inhibitor constant, a measure of the binding affinity of this compound to the PI3Kδ enzyme. | [3] |
| PI3K Isoform | Selectivity Fold vs. PI3Kδ | Description | Reference |
| PI3Kα | 256-fold | This compound is 256 times more selective for PI3Kδ over PI3Kα. | [3] |
| PI3Kβ | 420-fold | This compound is 420 times more selective for PI3Kδ over PI3Kβ. | [3] |
| PI3Kγ | 219-fold | This compound is 219 times more selective for PI3Kδ over PI3Kγ. | [3] |
Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of PI3Kδ. This prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase AKT.
References
GNE-293 Target Validation in Autoimmune Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key signaling node in immune cells. Dysregulation of the PI3Kδ pathway is strongly implicated in the pathogenesis of numerous autoimmune diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the target validation for this compound in preclinical models of autoimmune disease, with a primary focus on rheumatoid arthritis (RA). Due to the limited publicly available in vivo efficacy data for this compound, this guide utilizes data from a structurally distinct but mechanistically similar selective PI3Kδ inhibitor, LL-00071210, as a proxy to illustrate the expected therapeutic potential and pharmacodynamic effects. This document details the underlying signaling pathways, experimental methodologies for in vivo and in vitro validation, and presents quantitative data in a structured format to facilitate understanding and further research.
Introduction: The Role of PI3Kδ in Autoimmunity
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in hematopoietic cells, making them attractive targets for immunological and inflammatory disorders.
PI3Kδ plays a critical role in the activation and function of adaptive immune cells, particularly B lymphocytes.[1] Upon engagement of the B-cell receptor (BCR), PI3Kδ is activated and catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), leading to B-cell proliferation, differentiation, and antibody production. Overactivation of this pathway is a hallmark of several autoimmune diseases characterized by the production of autoantibodies and B-cell hyperactivity.
This compound: A Potent and Selective PI3Kδ Inhibitor
This compound was identified as a potent and isoform-selective inhibitor of PI3Kδ. The development of this compound focused on optimizing potency and selectivity while mitigating potential off-target effects. Preclinical studies have demonstrated its favorable in vivo pharmacokinetic profile.[2]
Data Presentation: Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Model
The following data is derived from a preclinical study of the selective PI3Kδ inhibitor LL-00071210 in a rat collagen-induced arthritis (CIA) model and serves as an illustrative example of the potential efficacy of a selective PI3Kδ inhibitor like this compound.[1]
Table 1: Effect of a Selective PI3Kδ Inhibitor on Clinical Score in Rat CIA Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Clinical Score (Day 21) | % Inhibition |
| Vehicle Control | - | 10.5 ± 0.8 | - |
| LL-00071210 | 1 | 7.2 ± 0.6 | 31.4% |
| LL-00071210 | 3 | 4.8 ± 0.5 | 54.3% |
| LL-00071210 | 10 | 2.1 ± 0.4 | 80.0% |
| Methotrexate | 0.1 | 6.5 ± 0.7 | 38.1% |
Data is represented as mean ± SEM.
Table 2: Effect of a Selective PI3Kδ Inhibitor on Paw Swelling in Rat CIA Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Paw Volume (mL) on Day 21 | % Reduction |
| Vehicle Control | - | 2.8 ± 0.2 | - |
| LL-00071210 | 1 | 2.1 ± 0.1 | 25.0% |
| LL-00071210 | 3 | 1.6 ± 0.1 | 42.9% |
| LL-00071210 | 10 | 1.1 ± 0.1 | 60.7% |
| Methotrexate | 0.1 | 1.9 ± 0.2 | 32.1% |
Data is represented as mean ± SEM.
Table 3: In Vitro Potency of this compound
| Assay | IC50 (nM) |
| PI3Kδ Biochemical Assay | 4.38 |
Data from MedchemExpress[2]
Experimental Protocols
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
This protocol describes a standard method for inducing arthritis in rats to test the efficacy of anti-inflammatory compounds.
Animals:
-
Male Lewis rats, 6-8 weeks old.
Induction of Arthritis:
-
Immunization: On day 0, rats are immunized intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA) (2 mg/mL).
-
Booster: On day 7, a booster injection of the same collagen emulsion in Incomplete Freund's Adjuvant (IFA) is administered.
Treatment:
-
Prophylactic treatment with the test compound (e.g., this compound) or vehicle is typically initiated on the day of the booster immunization (Day 7) and continued daily until the end of the study (e.g., Day 21).
Efficacy Evaluation:
-
Clinical Scoring: Arthritis severity is scored daily or every other day from the first signs of inflammation. Each paw is scored on a scale of 0-4, with a maximum score of 16 per animal.
-
0 = No signs of inflammation.
-
1 = Mild swelling and/or erythema of one joint.
-
2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints.
-
3 = Severe swelling and erythema of an entire paw.
-
4 = Very severe swelling, erythema, and/or ankylosis of the entire paw.
-
-
Paw Swelling: Paw volume is measured using a plethysmometer at regular intervals.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
In Vitro Assay: B-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of B cells following activation.
Cells:
-
Primary B cells isolated from the spleens of mice or human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Isolate B cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate the B cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the B cells with an activating agent, such as anti-IgM antibody (10 µg/mL) and anti-CD40 antibody (1 µg/mL).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a standard method, such as:
-
[3H]-Thymidine incorporation: Add [3H]-thymidine for the last 18 hours of culture and measure its incorporation into DNA using a scintillation counter.
-
CFSE or CellTrace Violet staining: Label cells with a fluorescent dye before stimulation and measure dye dilution by flow cytometry as a measure of cell division.
-
Mandatory Visualizations
PI3Kδ Signaling Pathway in B-Cells
Caption: PI3Kδ signaling cascade in B-cells and the inhibitory action of this compound.
Experimental Workflow for In Vivo Target Validation
Caption: Workflow for assessing this compound efficacy in the CIA model.
Logical Framework for this compound Target Validation
Caption: Logical flow for the validation of PI3Kδ as a therapeutic target using this compound.
Conclusion
The selective inhibition of PI3Kδ represents a promising therapeutic strategy for the treatment of autoimmune diseases. This compound, as a potent and selective PI3Kδ inhibitor, demonstrates a strong potential for clinical development. The data from analogous compounds in preclinical models of rheumatoid arthritis strongly support the hypothesis that this compound will effectively suppress the aberrant B-cell activation and inflammation that drive disease pathology. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in a range of autoimmune and inflammatory conditions. This guide provides a foundational framework for understanding the target validation process and the key experimental methodologies required for the continued development of this and other PI3Kδ inhibitors.
References
GNE-293 Inhibitor: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[2] this compound was developed to overcome the in vitro genotoxicity observed with earlier PI3Kδ inhibitors, while simultaneously enhancing potency and selectivity.[2][3][4][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Core Pharmacological Properties
This compound exerts its therapeutic effects by specifically targeting the delta isoform of PI3K. This selectivity is crucial as other isoforms of PI3K (α, β, γ) are involved in a wide range of essential cellular functions, and their inhibition can lead to undesirable side effects.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been rigorously evaluated through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description |
| IC50 (PI3Kδ) | 4.38 nM | The half-maximal inhibitory concentration against the target PI3Kδ isoform, indicating high potency.[1] |
| Selectivity vs. PI3Kα | >100-fold | Demonstrates significant selectivity for PI3Kδ over the alpha isoform. |
| Selectivity vs. PI3Kβ | >100-fold | Shows strong selectivity against the beta isoform. |
| Selectivity vs. PI3Kγ | >50-fold | Exhibits favorable selectivity over the gamma isoform. |
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Route of Administration |
| Oral Bioavailability | Rat | Good | Oral |
| In Vivo Efficacy | Mouse | Demonstrated in disease models | Oral |
Table 2: In Vivo Pharmacokinetic and Efficacy Profile of this compound
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K. In immune cells, particularly B-cells, PI3Kδ is a critical downstream effector of the B-cell receptor (BCR).[1][4][6][7] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like cell survival, proliferation, and differentiation.[7] By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, thereby attenuating B-cell activation and proliferation, which is a key driver in certain lymphomas and autoimmune diseases.[1][7]
Caption: this compound inhibits PI3Kδ, blocking the BCR signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
In Vitro PI3Kδ Activity Assay
This assay quantifies the enzymatic activity of PI3Kδ and the inhibitory effect of this compound.
Protocol:
-
Reagents and Materials: Recombinant human PI3Kδ, PIP2 substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A solution of this compound at various concentrations is pre-incubated with the PI3Kδ enzyme in a kinase buffer. b. The enzymatic reaction is initiated by the addition of a mixture of PIP2 substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro PI3Kδ activity assay.
In Vitro Genotoxicity Assays
To ensure the safety of this compound, its potential to cause genetic damage was assessed using a battery of in vitro genotoxicity tests, including the Micronucleus Test (MNT) and the Human Chromosome Aberration (HCA) assay.[2][3][4][5]
Micronucleus Test (MNT) Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., CHO-K1) is cultured to exponential growth.
-
Treatment: Cells are treated with various concentrations of this compound, a vehicle control, and a positive control for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in micronucleated cells compared to the vehicle control indicates a positive result.
Human Chromosome Aberration (HCA) Assay Protocol:
-
Cell Culture: Human peripheral blood lymphocytes are cultured and stimulated to divide.
-
Treatment: The dividing cells are treated with this compound, a vehicle control, and a positive control.
-
Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Microscopic Analysis: Chromosomes are stained and analyzed for structural aberrations (e.g., breaks, gaps, and exchanges). A statistically significant increase in the percentage of cells with aberrations indicates a positive result.
Caption: Logical flow of in vitro genotoxicity assessment for this compound.
Conclusion
This compound is a potent and selective PI3Kδ inhibitor with a favorable pharmacological profile. Its high potency against PI3Kδ, coupled with excellent selectivity against other PI3K isoforms, makes it a promising candidate for the treatment of diseases driven by aberrant PI3Kδ signaling. The rigorous in vitro testing, including the successful navigation of genotoxicity issues, underscores the robustness of its preclinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells. | Semantic Scholar [semanticscholar.org]
- 2. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K Isoforms p110α and p110δ are Essential for Pre-B Cell Receptor Signaling and B Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [ashpublications.org]
GNE-293: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-293 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of immune cell function, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases. By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a promising therapeutic strategy for modulating immune responses with potentially fewer side effects than broader-acting immunosuppressants. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cytokine production by various immune cell types, and detailed experimental protocols for assessing its activity.
Introduction
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in intracellular signaling, governing processes such as cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. PI3Kδ is primarily expressed in leukocytes and is crucial for the development, activation, and function of B cells, T cells, mast cells, and neutrophils. Its pivotal role in the immune system makes it an attractive target for the development of therapies for autoimmune diseases, allergic inflammation, and hematological malignancies.
This compound has emerged as a potent and selective small molecule inhibitor of PI3Kδ. Its high selectivity for the delta isoform over other PI3K isoforms minimizes off-target effects, making it a valuable tool for both research and potential clinical applications. A primary mechanism through which this compound exerts its immunomodulatory effects is by altering the production of cytokines, the signaling proteins that orchestrate the immune response.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3Kδ. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
The inhibition of Akt activation by this compound has far-reaching consequences, as Akt is a central node in a complex signaling network that includes the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR pathway regulates the activity of numerous transcription factors, including nuclear factor-κB (NF-κB), which is a master regulator of genes encoding pro-inflammatory cytokines. By disrupting this pathway, this compound effectively dampens the inflammatory response.
Signaling Pathway Diagram
Figure 1: this compound mechanism of action.
Data Presentation: this compound's Impact on Cytokine Production
While specific quantitative data for this compound's effect on a wide array of cytokines is still emerging in publicly available literature, the known effects of PI3Kδ inhibition provide a strong indication of its expected activity. Studies with other selective PI3Kδ inhibitors have consistently demonstrated a reduction in the production of key pro-inflammatory cytokines.
| Cytokine | Cell Type | Effect of PI3Kδ Inhibition | Reference Compound(s) |
| IFN-γ | T Cells, NK Cells | ↓ (Decreased Production) | Idelalisib, IC87114 |
| TNF-α | Macrophages, T Cells | ↓ (Decreased Production) | Idelalisib |
| IL-2 | T Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |
| IL-4 | Th2 Cells, Mast Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |
| IL-5 | Th2 Cells, Eosinophils | ↓ (Decreased Production) | PI3Kδ inhibitors |
| IL-6 | B Cells, Macrophages | ↓ (Decreased Production) | PI3Kδ inhibitors |
| IL-10 | T-regulatory Cells, B Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |
| IL-13 | Th2 Cells, Mast Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |
| IL-17 | Th17 Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |
This table summarizes the generally observed effects of selective PI3Kδ inhibitors on cytokine production. Specific dose-response data for this compound should be generated empirically.
Experimental Protocols
In Vitro T-Cell Cytokine Production Assay
This protocol outlines a general method for assessing the effect of this compound on cytokine production by primary human T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound (dissolved in DMSO)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Human Th1/Th2/Th17 Cytokine ELISA Kit (or Luminex assay)
-
96-well cell culture plates
Methodology:
-
T-Cell Isolation: Isolate T cells from healthy donor PBMCs using a negative selection method (e.g., RosetteSep™).
-
Cell Plating: Seed the isolated T cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
T-Cell Stimulation: Stimulate the T cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the culture wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement (Supernatant):
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.
-
-
Intracellular Cytokine Staining (Optional):
-
In the last 4-6 hours of incubation, add a protein transport inhibitor to the culture.
-
Harvest the cells and perform intracellular cytokine staining followed by flow cytometry analysis (see detailed protocol below).
-
Experimental Workflow Diagram
Figure 2: T-Cell cytokine production assay workflow.
Detailed Protocol for Intracellular Cytokine Staining by Flow Cytometry
This protocol allows for the identification of cytokine-producing cells within a heterogeneous population.
Materials:
-
Stimulated cells from the in vitro T-cell assay (or other relevant cell types)
-
FACS tubes or 96-well V-bottom plate
-
Phosphate-Buffered Saline (PBS)
-
Fixable Viability Dye
-
Surface antibody cocktail (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer
-
Intracellular antibody cocktail (e.g., anti-IFN-γ, anti-IL-4)
-
Flow Cytometer
Methodology:
-
Cell Harvest: Harvest the stimulated cells and transfer them to FACS tubes or a 96-well V-bottom plate.
-
Wash: Wash the cells once with PBS.
-
Viability Staining: Resuspend the cells in PBS containing a fixable viability dye and incubate for 20 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with PBS.
-
Surface Staining: Resuspend the cells in a buffer containing the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with PBS.
-
Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash: Wash the cells twice with Permeabilization Buffer.
-
Intracellular Staining: Resuspend the cells in Permeabilization Buffer containing the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with Permeabilization Buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within specific T-cell subsets.
In Vitro B-Cell Activation and IgE Production Assay
This protocol is designed to assess the impact of this compound on B-cell activation and immunoglobulin E (IgE) production, which is relevant for allergic and inflammatory conditions.
Materials:
-
Human B cells (isolated from PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Interleukin-4 (IL-4)
-
Anti-CD40 antibody
-
This compound (dissolved in DMSO)
-
Human IgE ELISA Kit
-
96-well cell culture plates
Methodology:
-
B-Cell Isolation: Isolate B cells from healthy donor PBMCs using a negative selection kit.
-
Cell Plating: Seed the isolated B cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
B-Cell Stimulation: Stimulate the B cells by adding IL-4 (e.g., 50 ng/mL) and anti-CD40 antibody (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 7-10 days at 37°C in a humidified 5% CO2 incubator.
-
IgE Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Measure the concentration of IgE in the supernatant using a human IgE ELISA kit according to the manufacturer's instructions.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of PI3Kδ in immune cell function. Its ability to modulate cytokine production underscores its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific effects of this compound on various immune cell populations and their cytokine profiles. As research progresses, a more detailed understanding of the nuanced effects of this compound on the complex network of cytokines will undoubtedly emerge, paving the way for its potential clinical translation.
GNE-293: A Technical Deep Dive into its Early Discovery and Development as a Potent and Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and development of GNE-293, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The information presented herein is curated from key scientific literature and is intended to provide an in-depth understanding of the compound's pharmacological profile, the experimental methodologies employed in its characterization, and the strategic approach taken to navigate challenges during its preclinical development.
Introduction: The Rationale for Targeting PI3Kδ
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases.[1][2][3] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[4] Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further subdivided into four isoforms: α, β, γ, and δ.[4]
PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B-cells.[6] This isoform-specific expression profile makes PI3Kδ an attractive therapeutic target for B-cell malignancies and autoimmune diseases, with the potential for a more favorable safety profile compared to pan-PI3K inhibitors.[6][7] this compound was developed as a potent and selective inhibitor of PI3Kδ, aiming to address the unmet medical need for targeted therapies in these disease areas.[6]
Discovery and Optimization of this compound
The development of this compound stemmed from an effort to identify potent and isoform-selective PI3Kδ inhibitors.[6] The initial lead compound, inhibitor 2, demonstrated promising activity but was found to induce micronuclei formation in in vitro genotoxicity assays, specifically the micronucleus (MNT) and human chromosome aberration (HCA) assays.[6][7] This finding necessitated a medicinal chemistry campaign to mitigate the genotoxic potential while retaining or improving the desired pharmacological properties.
The key strategic modifications involved alterations to the 2-benzimidazole substituent and the methylene moiety of the lead compound to disrupt planarity, a common feature associated with DNA intercalation and subsequent genotoxicity.[6] A variety of heteroatom linkers were also explored to restrict torsional angles, aiming to enhance interactions with a key residue in the PI3Kδ active site, Trp760.[6][7] This structure-guided design approach successfully led to the identification of compounds that were negative for genotoxicity.[6] this compound (also referred to as compound 34 in the primary literature) emerged from this effort as a potent, selective, and non-genotoxic PI3Kδ inhibitor with an improved in vivo pharmacokinetic profile.[6][7]
Quantitative Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound [6][8][9]
| Parameter | This compound |
| PI3Kδ Ki | 0.47 nM |
| PI3Kα Selectivity (fold vs δ) | 256 |
| PI3Kβ Selectivity (fold vs δ) | 420 |
| PI3Kγ Selectivity (fold vs δ) | 219 |
| Human Whole Blood IC50 (CD69) | 4.38 nM |
Table 2: Pharmacokinetic Properties of this compound [6]
| Species | Dosing Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUCinf (ng*h/mL) | Bioavailability (%) |
| Rat | IV | 2 | 2.2 | - | 1850 | - |
| Rat | PO | 10 | 3.1 | 1860 | 10400 | 112 |
| Dog | IV | 1 | 2.8 | - | 1480 | - |
| Dog | PO | 5 | 3.5 | 2400 | 14600 | 197 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
In Vitro Genotoxicity Assays
-
Micronucleus Test (MNT): Chinese Hamster Ovary (CHO-K1) cells were treated with this compound for 4 hours in the presence and absence of a rat liver S9 fraction for metabolic activation.[6] Following treatment, cells were cultured for an additional 20 hours. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. Cells were then harvested, fixed, and stained with propidium iodide. The frequency of micronuclei in binucleated cells was determined by flow cytometry. A compound was considered positive if it induced a statistically significant, dose-dependent increase in micronuclei formation.[6]
-
Human Chromosome Aberration (HCA) Assay: Human peripheral blood lymphocytes were incubated with this compound for 4 hours with and without S9 metabolic activation.[6] Following treatment, cells were washed and cultured for an additional 20 hours. Colcemid was added to arrest cells in metaphase. Cells were then harvested, treated with a hypotonic solution, fixed, and stained with Giemsa. Metaphase spreads were analyzed microscopically for chromosomal aberrations. A compound was classified as clastogenic if it caused a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[6]
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats and male Beagle dogs.[6]
-
Intravenous (IV) Administration: this compound was formulated in a suitable vehicle and administered as a single bolus dose. Blood samples were collected at predetermined time points post-dose.
-
Oral (PO) Administration: this compound was administered as a single oral gavage. Blood samples were collected at various time points.
Plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration.[6]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the PI3K signaling pathway, the experimental workflow for this compound's discovery, and the logical relationship in overcoming the genotoxicity challenge.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Development of PI3K inhibitors: lessons learned from early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound |CAS:1354955-67-1 Probechem Biochemicals [probechem.com]
GNE-293: A Potent and Selective PI3Kδ Inhibitor with Potential Therapeutic Applications in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective small molecule inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[3] In particular, the PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and survival of lymphocytes, making it a compelling therapeutic target in hematological malignancies.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for key assays. While this compound was initially developed with a focus on inflammatory diseases, its potent inhibition of PI3Kδ signaling suggests significant potential for its application in the field of oncology, particularly in the context of B-cell malignancies.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway in B-Cells
The PI3K pathway is constitutively activated in many B-cell malignancies, often due to signals from the tumor microenvironment that engage the B-cell receptor (BCR).[3] Upon BCR activation, PI3Kδ is recruited to the cell membrane and catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt.
Activated Akt, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth. Key downstream effects of PI3Kδ/Akt signaling in B-cells include the activation of mTOR, which enhances protein synthesis, and the phosphorylation and inactivation of the pro-apoptotic protein BAD and the transcription factor FOXO3a. The inactivation of FOXO3a prevents the transcription of genes involved in apoptosis and cell cycle arrest. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, leading to the suppression of Akt activation and its downstream pro-survival signaling cascades. This disruption of the PI3Kδ pathway can induce apoptosis and inhibit the proliferation of malignant B-cells that are dependent on this signaling axis for their survival.
Quantitative Data
This compound has demonstrated high potency and selectivity for the PI3Kδ isoform in biochemical assays. The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Reference |
| PI3Kδ IC50 | 4.38 nM | [2] |
| PI3Kδ Ki | 0.47 nM | [7] |
| Selectivity vs. PI3Kα | 256-fold | [7] |
| Selectivity vs. PI3Kβ | 420-fold | [7] |
| Selectivity vs. PI3Kγ | 219-fold | [7] |
| CD69 HWB IC50 | 4.38 nM | [7] |
HWB: Human Whole Blood
| Parameter | Rat | Dog |
| Dose (mg/kg) | 5 (IV), 10 (PO) | 1 (IV), 2 (PO) |
| CL (mL/min/kg) | 18 | 4.8 |
| Vss (L/kg) | 2.0 | 2.1 |
| t1/2 (h) | 2.2 | 5.8 |
| F (%) | 100 | 100 |
CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability
Experimental Protocols
Detailed methodologies for key experiments relevant to the preclinical evaluation of this compound are provided below. These protocols are based on established methods and are intended to serve as a guide for researchers.
In Vitro Micronucleus Test (MNT)
This assay is used to assess the genotoxic potential of a compound by detecting an increase in the frequency of micronuclei in cultured cells.
Protocol:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO-K1) cells in appropriate culture vessels and grow to approximately 50-60% confluency.
-
Treatment: Expose the cells to a range of concentrations of this compound, along with a vehicle control (e.g., DMSO) and a known clastogen as a positive control (e.g., Mitomycin C).
-
Incubation: Incubate the treated cells for a short exposure period (e.g., 3-6 hours) with and without a metabolic activation system (S9 fraction) and for a long exposure period (e.g., 24 hours) without S9.
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in the formation of binucleated cells.
-
Second Incubation: Incubate the cells for a further 1.5 to 2 cell cycle lengths to allow for the expression of micronuclei.
-
Harvesting and Slide Preparation: Harvest the cells by trypsinization, followed by hypotonic treatment and fixation. Drop the cell suspension onto clean microscope slides and air dry.
-
Staining: Stain the slides with a suitable DNA stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the nuclei and micronuclei.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
Human Chromosome Aberration (HCA) Assay
This assay evaluates the potential of a compound to induce structural chromosomal abnormalities in cultured human lymphocytes.
Protocol:
-
Cell Culture: Isolate human peripheral blood lymphocytes from healthy donors and culture them in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.
-
Treatment: After an initial culture period, expose the lymphocyte cultures to various concentrations of this compound, a vehicle control, and a positive control for a defined period (e.g., 3-4 hours with and without S9 metabolic activation, and for 24 hours without S9).[3][8]
-
Metaphase Arrest: Following the treatment and a recovery period, add a spindle inhibitor (e.g., colcemid) to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment to swell the cells and spread the chromosomes, and then fix them. Drop the fixed cells onto microscope slides.
-
Staining: Stain the chromosome preparations with Giemsa stain.
-
Microscopic Analysis: Analyze the slides under a microscope to score for structural chromosome aberrations (e.g., breaks, gaps, deletions, and exchanges) in well-spread metaphases.
-
Data Analysis: Determine the percentage of cells with aberrations for each concentration and analyze for a significant, dose-dependent increase compared to the control.
B-Cell Activation Assay (CD69 Expression)
This assay measures the inhibitory effect of a compound on B-cell activation by quantifying the expression of the early activation marker CD69 on the cell surface using flow cytometry.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Pre-incubation with Compound: Pre-incubate the PBMCs with a range of concentrations of this compound for a short period (e.g., 30-60 minutes) at 37°C.
-
B-Cell Stimulation: Add a stimulant to activate the B-cells, such as anti-IgM antibodies, to cross-link the B-cell receptor.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator to allow for the expression of activation markers.
-
Antibody Staining: Wash the cells and then stain them with a cocktail of fluorescently labeled antibodies, including an antibody specific for a B-cell marker (e.g., CD19) and an antibody for the activation marker CD69.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the CD19-positive B-cell population and quantify the percentage of cells expressing CD69 and the mean fluorescence intensity of CD69. Calculate the IC50 value for this compound's inhibition of CD69 expression.
Conclusion
This compound is a potent and selective inhibitor of PI3Kδ with a well-defined mechanism of action and favorable pharmacokinetic properties. While its development has primarily been documented in the context of inflammatory diseases, its strong inhibitory effect on the PI3Kδ signaling pathway, a key survival pathway in many B-cell malignancies, underscores its significant potential as a therapeutic agent in oncology. The lack of published data on the efficacy of this compound in cancer models represents a knowledge gap. Further preclinical studies are warranted to evaluate its anti-tumor activity in various hematological malignancy models, both as a single agent and in combination with other targeted therapies. The detailed protocols and pathway information provided in this guide offer a solid foundation for researchers to undertake such investigations and to further explore the therapeutic utility of this compound in oncology.
References
- 1. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and phase I studies of KA2237, a selective and potent inhibitor of PI3K β/δ in relapsed refractory B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound |CAS:1354955-67-1 Probechem Biochemicals [probechem.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
Methodological & Application
GNE-293: A Selective PI3Kδ Inhibitor for In Vivo Arthritis Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: GNE-293 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular processes such as cell growth and survival. In inflammatory conditions like rheumatoid arthritis (RA), the PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the activation and function of these immune cells.[2] Selective inhibition of PI3Kδ by this compound presents a promising therapeutic strategy for mitigating the inflammatory cascade in autoimmune diseases such as RA. These application notes provide a comprehensive guide for designing and conducting in vivo studies using this compound in established murine models of arthritis.
Mechanism of Action
This compound selectively targets the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3Kδ/AKT signaling cascade ultimately modulates immune cell proliferation, survival, and production of inflammatory mediators, which are key drivers in the pathophysiology of rheumatoid arthritis.
PI3Kδ Signaling Pathway and Inhibition by this compound
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Pharmacokinetic Profile
This compound has demonstrated favorable pharmacokinetic properties in preclinical species, suggesting its suitability for in vivo studies.[1] Notably, it exhibits good oral bioavailability.
| Species | Oral Bioavailability (%) |
| Mouse | 77.9 |
| Rat | High (specific value not publicly available) |
| Monkey | 18.6 |
| Table 1: Oral Bioavailability of this compound in Preclinical Species.[3] |
In Vivo Study Design: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model is a widely used and clinically relevant model for studying rheumatoid arthritis. The following protocol provides a representative design for evaluating the efficacy of this compound in a murine CIA model.
Experimental Workflow for CIA Model
Caption: Experimental workflow for a this compound study in a Collagen-Induced Arthritis (CIA) model.
Detailed Experimental Protocol
1. Animals:
-
Male DBA/1J mice, 8-10 weeks of age.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Reagents and Preparation:
-
Bovine Type II Collagen (CII): Dissolve in 0.1 M acetic acid at 2 mg/mL overnight at 4°C.
-
Complete Freund's Adjuvant (CFA): (Sigma-Aldrich)
-
Incomplete Freund's Adjuvant (IFA): (Sigma-Aldrich)
-
This compound: Prepare a formulation suitable for oral gavage (e.g., in 0.5% methylcellulose and 0.2% Tween 80). Prepare fresh daily or according to stability data.
3. Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify the CII solution with an equal volume of CFA. Administer 100 µL of the emulsion intradermally at the base of the tail (containing 100 µg of CII).
-
Booster Immunization (Day 21): Emulsify the CII solution with an equal volume of IFA. Administer 100 µL of the emulsion intradermally at the base of the tail (containing 100 µg of CII).
4. Treatment Groups and Administration:
-
Begin treatment upon the first signs of arthritis (clinical score > 0).
-
Randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween 80), oral gavage, once or twice daily.
-
Group 2: this compound (e.g., 10 mg/kg), oral gavage, once or twice daily.
-
Group 3: this compound (e.g., 30 mg/kg), oral gavage, once or twice daily.
-
Group 4: Positive control (e.g., Methotrexate, 1 mg/kg, intraperitoneally, 3 times per week).
-
5. Monitoring and Efficacy Endpoints:
-
Clinical Arthritis Score: Score each paw three times a week based on the following scale:
-
0 = No signs of inflammation.
-
1 = Mild swelling and/or erythema of the wrist or ankle.
-
2 = Moderate swelling and erythema of the wrist or ankle.
-
3 = Severe swelling and erythema extending to the digits.
-
4 = Maximal inflammation with joint rigidity.
-
The maximum score per mouse is 16.
-
-
Paw Swelling: Measure the thickness of the affected hind paws three times a week using a digital caliper.
-
Body Weight: Monitor body weight three times a week as a measure of general health.
6. Terminal Procedures:
-
At the end of the study (e.g., Day 42), euthanize animals.
-
Blood Collection: Collect blood via cardiac puncture for pharmacokinetic analysis of this compound levels and for measurement of serum cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.
-
Tissue Collection: Collect hind paws and joints for histopathological analysis. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment groups.
Table 2: Illustrative Efficacy Data for this compound in Murine CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition of Arthritis Score | Mean Paw Thickness (mm, Day 42) | % Reduction in Paw Swelling |
| Vehicle Control | 10.5 ± 1.2 | - | 3.8 ± 0.3 | - |
| This compound (10 mg/kg) | 6.3 ± 0.9 | 40% | 3.1 ± 0.2 | 35% |
| This compound (30 mg/kg) | 3.1 ± 0.6 | 70% | 2.5 ± 0.2 | 65% |
| Methotrexate (1 mg/kg) | 4.2 ± 0.7 | 60% | 2.8 ± 0.3 | 50% |
| Data are presented as mean ± SEM. This is illustrative data and actual results may vary. |
Table 3: Illustrative Effect of this compound on Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-17 (pg/mL) |
| Vehicle Control | 150 ± 25 | 250 ± 40 | 300 ± 50 |
| This compound (30 mg/kg) | 75 ± 15 | 120 ± 20 | 140 ± 30 |
| Data are presented as mean ± SEM. This is illustrative data and actual results may vary. |
Conclusion
This compound is a valuable tool for investigating the role of PI3Kδ in inflammatory and autoimmune diseases. The protocols and guidelines presented here provide a framework for designing and executing robust in vivo studies in arthritis models. Careful planning of experimental design, including appropriate controls, dosing regimens, and endpoint analysis, will be critical for obtaining meaningful and reproducible results. The favorable pharmacokinetic profile of this compound, particularly its oral bioavailability, makes it a suitable candidate for preclinical evaluation in models of chronic inflammatory diseases like rheumatoid arthritis.
References
Application Notes and Protocols for GNE-293 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of GNE-293, a potent and selective PI3Kδ inhibitor, in cell culture applications. Adherence to these guidelines will help ensure accurate and reproducible experimental outcomes.
Physicochemical Properties and Solubility
This compound is a small molecule inhibitor with a molecular weight of 580.71 g/mol . Its primary application in a laboratory setting is the inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), with a reported IC50 of 4.38 nM.[1][2] For effective use in cell-based assays, understanding its solubility is critical.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Ethanol | Not specified | |
| Water | Not specified |
Preparation of this compound for Cell Culture
Proper preparation of this compound solutions is crucial for accurate and reproducible results in cell culture experiments. The following protocol outlines the steps for preparing a stock solution and subsequent working solutions.
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Calibrated pipettes and sterile tips
Protocol for Preparation of 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 580.71 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 580.71 g/mol * 1 mL = 0.0058071 g = 5.81 mg.
-
-
-
Dissolution:
-
Aseptically weigh out 5.81 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
-
Storage:
Preparation of Working Solutions
For cell-based assays, the this compound stock solution must be diluted to the desired final concentration in cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells. Generally, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic to many cell lines.[3]
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 1 µL of the 10 mM stock solution.
-
Always add the this compound solution to the cell culture medium and mix gently by pipetting up and down.
-
Important Consideration: A vehicle control (cell culture medium with the same final concentration of DMSO as the this compound treated wells) must be included in all experiments to account for any effects of the solvent on the cells.
Experimental Workflow for a Cell-Based Assay
The following is a generalized workflow for treating cells with this compound and assessing its effect on a specific cellular process. This can be adapted for various assays such as proliferation, apoptosis, or signaling pathway analysis.
Caption: A generalized experimental workflow for utilizing this compound in cell-based assays.
This compound Signaling Pathway
This compound selectively inhibits PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Inhibition of PI3Kδ by this compound blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt and mTOR.
Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
References
GNE-293 Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GNE-293, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), in various in vitro experimental settings.
Introduction
This compound is a highly selective and potent inhibitor of the PI3Kδ isoform, with a reported biochemical half-maximal inhibitory concentration (IC50) of 4.38 nM[1]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in immune cell function. Dysregulation of the PI3Kδ pathway is implicated in various diseases, including inflammatory disorders and hematological malignancies. This compound serves as a valuable tool for investigating the biological roles of PI3Kδ and for preclinical assessment of its therapeutic potential.
Data Presentation
The following table summarizes the available quantitative data for this compound in a biochemical assay. Cellular IC50/GI50 values are cell-type dependent and should be determined empirically.
| Assay Type | Target | IC50 / GI50 | Cell Line/System | Reference |
| Biochemical Assay | PI3Kδ | 4.38 nM | Enzyme Assay | [1] |
| Cell Growth Inhibition | Not Specified | Low µM to sub-µM | SU-DHL-6 (Human B-cell lymphoma) | [2] |
Signaling Pathway
This compound selectively inhibits PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling cascade. Upon activation by upstream signals, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1). Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of various cellular functions. By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade.
Caption: PI3Kδ Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cell lines. The optimal cell seeding density and this compound concentration range should be determined for each specific cell line.
Materials:
-
Target adherent cell line (e.g., SU-DHL-6, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of p-Akt Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates or 10 cm dishes
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (a suggested starting range is 10 nM to 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and the loading control.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control to determine the extent of inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: A generalized workflow for in vitro testing of this compound.
References
GNE-293 Administration for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers and inflammatory diseases, making it a key target for therapeutic intervention. This compound has demonstrated favorable pharmacokinetic properties in preclinical animal models, indicating its potential for in vivo studies.[1][4] These application notes provide detailed protocols for the administration of this compound in animal studies, based on available preclinical data.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Intravenous (IV) Administration | ||
| Clearance (CL) (mL/min/kg) | 35 | 4.8 |
| Volume of Distribution (Vdss) (L/kg) | 1.8 | 1.3 |
| Half-life (t1/2) (h) | 0.9 | 4.3 |
| Oral (PO) Administration | ||
| Maximum Concentration (Cmax) (µM) | 1.5 (at 10 mg/kg) | 3.8 (at 3 mg/kg) |
| Time to Cmax (Tmax) (h) | 1.0 | 1.3 |
| Oral Bioavailability (%F) | 73 | 100 |
Data sourced from Safina et al., Bioorg Med Chem Lett. 2013 Sep 1;23(17):4953-9.[4]
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT then phosphorylates a variety of substrates, including mTOR, leading to the regulation of cellular processes like cell cycle progression, survival, and proliferation. By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby suppressing the downstream signaling cascade and inhibiting the growth and survival of cells dependent on this pathway.
Experimental Protocols
Formulation and Vehicle Selection
For in vivo studies, this compound can be formulated for both oral and intravenous administration. The choice of vehicle is critical for ensuring drug solubility, stability, and bioavailability. Based on common practices for similar small molecule inhibitors, the following vehicles are recommended:
-
For Oral Administration (Gavage): A common vehicle for oral gavage in rodents is a suspension in a mixture of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water .
-
For Intravenous Administration: For intravenous injection, this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline . It is crucial to ensure complete dissolution and filter the solution through a 0.22 µm filter before administration.
Protocol 1: Oral Administration (Gavage) in Mice
This protocol describes the administration of this compound to mice via oral gavage for pharmacokinetic or efficacy studies.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose
-
Tween 80
-
Sterile water
-
Homogenizer or sonicator
-
Animal gavage needles (20-22 gauge, 1.5-2 inches)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Vehicle:
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring vigorously. Heat gently if necessary to aid dissolution. Allow the solution to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2%. Mix thoroughly.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while homogenizing or sonicating until a uniform suspension is achieved. The final concentration will depend on the desired dose and a typical administration volume of 10 mL/kg.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Intravenous Administration in Mice
This protocol outlines the procedure for administering this compound to mice via intravenous injection, typically into the tail vein.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Insulin syringes (28-30 gauge)
-
Mouse restrainer
-
Heat lamp (optional)
Procedure:
-
Preparation of Vehicle and this compound Solution:
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration. Vortex thoroughly to ensure complete dissolution. The final volume for injection is typically 5-10 mL/kg.
-
Filter the this compound solution through a sterile 0.22 µm syringe filter to remove any particulates.
-
-
Dosing Procedure:
-
Weigh each mouse to calculate the precise injection volume.
-
Place the mouse in a restrainer.
-
If necessary, warm the mouse's tail with a heat lamp to dilate the tail veins, making them more visible and accessible.
-
Disinfect the tail with an alcohol wipe.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Concluding Remarks
The provided protocols for oral and intravenous administration of this compound in animal models serve as a comprehensive guide for researchers. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data in pharmacokinetic and efficacy studies. The favorable pharmacokinetic profile of this compound, coupled with its potent and selective inhibition of PI3Kδ, underscores its potential as a valuable tool for investigating the role of this signaling pathway in various disease models. It is recommended that researchers perform pilot studies to determine the optimal dosing regimen and vehicle for their specific animal model and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound |CAS:1354955-67-1 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pAKT Inhibition by GNE-293
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various cancers, making it a key target for therapeutic intervention. GNE-293 is a potent and highly selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling. By inhibiting PI3Kδ, this compound effectively blocks the downstream activation of AKT, a serine/threonine kinase, through phosphorylation. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on AKT phosphorylation at Serine 473 (pAKT Ser473) using Western blot analysis, a fundamental technique for characterizing the molecular mechanism of targeted inhibitors.
Mechanism of Action: this compound and the PI3K/AKT Pathway
This compound specifically targets the delta isoform of PI3K. In the canonical PI3K/AKT pathway, activation of cell surface receptors leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound, by inhibiting PI3Kδ, prevents the production of PIP3, thereby blocking the recruitment and subsequent phosphorylation of AKT.
Quantitative Data Summary
The inhibitory effect of this compound on pAKT (Ser473) can be quantified by treating cells with a range of inhibitor concentrations and measuring the corresponding decrease in the pAKT signal relative to the total AKT protein. The half-maximal inhibitory concentration (IC50) in a biochemical assay for this compound against PI3Kδ has been reported to be 4.38 nM[1]. The following table provides illustrative data on the dose-dependent inhibition of pAKT in a relevant cell line (e.g., a B-cell lymphoma line) treated with this compound for a fixed duration.
| This compound Concentration (nM) | pAKT (Ser473) Signal (Arbitrary Units) | Total AKT Signal (Arbitrary Units) | Normalized pAKT/Total AKT Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 1 | 0.85 | 1.02 | 0.83 | 17 |
| 5 | 0.52 | 0.98 | 0.53 | 47 |
| 10 | 0.31 | 1.01 | 0.31 | 69 |
| 50 | 0.12 | 0.99 | 0.12 | 88 |
| 100 | 0.06 | 1.03 | 0.06 | 94 |
| 500 | 0.02 | 0.97 | 0.02 | 98 |
Note: The data presented in this table is illustrative and intended to represent a typical dose-response relationship. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze the inhibition of pAKT (Ser473) by this compound.
Materials and Reagents
-
Cell Line: A suitable cell line with constitutive or inducible PI3K/AKT signaling (e.g., a human B-cell lymphoma cell line).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: with β-mercaptoethanol.
-
SDS-PAGE Gels: e.g., 4-12% gradient gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
PVDF Membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473) antibody.
-
Rabbit anti-total AKT antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours to reduce baseline pAKT levels.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total AKT:
-
To normalize for protein loading, the membrane can be stripped of the pAKT antibodies and re-probed for total AKT.
-
Incubate the membrane in a stripping buffer (e.g., mild stripping buffer with glycine and SDS) for 30 minutes at 50°C.
-
Wash the membrane extensively with PBS and TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody against total AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Repeat the secondary antibody incubation and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both pAKT and total AKT using image analysis software (e.g., ImageJ).
-
Normalize the pAKT signal to the total AKT signal for each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Western blot workflow for pAKT inhibition analysis.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with GNE-293
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a potent and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[4][5][6][7] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, differentiation, and function of immune cells, particularly B and T lymphocytes.[4][6][8][9] Dysregulation of the PI3Kδ signaling pathway is implicated in various hematological malignancies and autoimmune diseases.[4][10] Therefore, selective inhibition of PI3Kδ with compounds like this compound presents a promising therapeutic strategy for these conditions.
Flow cytometry is a powerful technique for the multi-parametric analysis of single cells in a heterogeneous population.[8][11] It is an indispensable tool in immunology and drug development for immunophenotyping, assessing cell activation and proliferation, and analyzing intracellular signaling pathways.[11] These application notes provide detailed protocols for the flow cytometric analysis of immune cells treated with this compound, enabling researchers to investigate its mechanism of action and effects on various immune cell subsets.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of PI3Kδ. In immune cells, engagement of various cell surface receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR), leads to the activation of PI3Kδ.[4][6] Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[6] Activated Akt, in turn, phosphorylates a wide range of substrates, leading to the modulation of cellular processes such as proliferation, survival, and metabolism.[6][13] By inhibiting PI3Kδ, this compound blocks the production of PIP3 and subsequent downstream signaling, thereby modulating immune cell function.
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on immune cells. It is recommended to optimize reagent concentrations and incubation times for specific cell types and experimental conditions.
Experimental Workflow Overview
Protocol 1: Immunophenotyping of T Cell, B Cell, and Myeloid Subsets
This protocol is designed to identify and quantify major immune cell populations following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution
-
Fluorochrome-conjugated antibodies (see Table 1 for suggested panels)
-
Live/Dead stain
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
-
Cell Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Block Fc receptors for 10-15 minutes at room temperature.
-
Add the surface antibody cocktail (see Table 1) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on live, single cells and then identify T cell, B cell, and myeloid subsets.
-
Protocol 2: Analysis of Intracellular Phospho-Akt
This protocol measures the direct downstream effect of this compound on the PI3K pathway by quantifying the phosphorylation of Akt.
Materials:
-
PBMCs or isolated immune cell subsets
-
This compound
-
Cell stimulation reagents (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)
-
Fixation buffer (e.g., 1.5-4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or saponin-based buffer)[14]
-
Fluorochrome-conjugated anti-phospho-Akt (S473) antibody
-
Surface marker antibodies
Procedure:
-
Cell Treatment and Stimulation:
-
Prepare cells as in Protocol 1.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate cells for a short period (e.g., 15-30 minutes) with an appropriate agonist.
-
-
Fixation and Permeabilization:
-
Intracellular and Surface Staining:
-
Wash the cells to remove the permeabilization buffer.
-
Stain with the anti-phospho-Akt antibody and surface marker antibodies for 30-60 minutes at room temperature in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells for flow cytometry analysis.
-
-
Flow Cytometry:
-
Acquire and analyze the data, gating on specific cell populations to determine the level of phospho-Akt.
-
Data Presentation
The following tables present representative quantitative data from studies using PI3Kδ inhibitors with mechanisms of action similar to this compound, such as idelalisib and duvelisib. These data illustrate the expected effects of this compound on immune cell function.
Table 1: Suggested Flow Cytometry Antibody Panels
| Panel | Target | Fluorochrome | Purpose |
| T Cell Subset Panel | CD3 | AF700 | Pan T cell marker |
| CD4 | BV510 | Helper T cell marker | |
| CD8 | APC-H7 | Cytotoxic T cell marker | |
| CD45RA | BV605 | Naïve T cell marker | |
| CCR7 | PE-Cy7 | Naïve/Central Memory marker | |
| CD25 | PE | Regulatory T cell/Activation marker | |
| CD127 | BV421 | Differentiates Tregs from effector T cells | |
| Live/Dead | Excludes dead cells | ||
| B Cell Subset Panel | CD19 | BV480 | Pan B cell marker |
| CD20 | PE-Cy5 | Mature B cell marker | |
| CD27 | APC | Memory B cell marker | |
| IgD | FITC | Naïve/Unswitched B cell marker | |
| CD38 | PerCP-Cy5.5 | Plasmablast/Germinal Center B cell marker | |
| Live/Dead | Excludes dead cells | ||
| Myeloid Cell Panel | CD45 | AF700 | Pan-leukocyte marker |
| CD3/CD19 | Dump channel (exclude T and B cells) | ||
| CD14 | APC | Monocyte marker | |
| CD16 | FITC | Monocyte subset/Neutrophil marker | |
| HLA-DR | PE-Cy7 | Monocyte/Dendritic cell marker | |
| CD11c | PE | Dendritic cell marker | |
| Live/Dead | Excludes dead cells |
Table 2: Effect of PI3Kδ Inhibition on T-Cell Proliferation (Idelalisib)
Data adapted from a study on T-cells from CLL patients.[15]
| Condition | % Proliferating T-Cells (Mean ± SE) |
| Unstimulated Control | 5.2 ± 1.5 |
| Stimulated (anti-CD3/CD28 + IL-2) | 45.6 ± 8.2 |
| Stimulated + Idelalisib (5 µM) | 28.9 ± 6.7 |
Table 3: Effect of PI3Kδ Inhibition on T-Cell Cytokine Production (IFN-γ) (Idelalisib)
Data adapted from a study on T-cells from CLL patients stimulated with anti-CD3.[15]
| Condition | IFN-γ Spot Forming Cells / 10^5 T-cells (Mean) | % Inhibition |
| Stimulated Control | 350 | - |
| Stimulated + Idelalisib | 164 | 53.2% |
Table 4: Effect of PI3Kδ/γ Inhibition on Immune Cell Populations in a Xenograft Model (Duvelisib)
Data adapted from a study using a CLL xenograft model.[16][17]
| Cell Population | Treatment | Cell Number (in spleen) |
| CLL B-cells (CD19+CD5+) | Vehicle | High |
| Duvelisib | Significantly Reduced | |
| Proliferating CLL B-cells (Ki-67+) | Vehicle | High |
| Duvelisib | Significantly Reduced | |
| T-cells (CD3+) | Vehicle | Baseline |
| Duvelisib | No significant change | |
| M2 Macrophages (F4/80+CD206+) | Vehicle | High |
| Duvelisib | Significantly Reduced |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of the PI3Kδ inhibitor this compound on immune cells using flow cytometry. By employing the suggested antibody panels and protocols for immunophenotyping and intracellular signaling analysis, scientists can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent for hematological malignancies and autoimmune disorders. The representative data from studies with similar inhibitors highlight the expected outcomes of such analyses, demonstrating the utility of this approach in drug development.
References
- 1. 30-color full spectrum flow cytometry panel for deep immunophenotyping of T cell subsets in murine tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]
- 5. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometric Analysis of Myeloid Cells in Human Blood, Bronchoalveolar Lavage, and Lung Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. oncotarget.com [oncotarget.com]
- 14. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Idelalisib impairs T-cell-mediated immunity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
GNE-293 Formulation for Oral Gavage in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-293 is a highly potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), with an IC50 of 4.38 nM.[1] Its selectivity and favorable pharmacokinetic properties make it a valuable tool for in vivo studies targeting PI3Kδ, which is predominantly expressed in hematopoietic cells and plays a crucial role in the immune system. Dysregulation of the PI3Kδ signaling pathway is implicated in various inflammatory diseases and hematological malignancies. These application notes provide detailed protocols for the formulation and oral administration of this compound to mice, facilitating preclinical research into its therapeutic potential.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, this compound is soluble in dimethyl sulfoxide (DMSO), a critical factor for preparing a suitable formulation for in vivo administration.
| Property | Value | Source |
| Molecular Weight | 580.71 g/mol | MedKoo Biosciences |
| Chemical Formula | C28H36N8O4S | MedKoo Biosciences |
| IC50 (PI3Kδ) | 4.38 nM | MedchemExpress |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Table 1: Physicochemical Properties of this compound
PI3Kδ Signaling Pathway
This compound exerts its pharmacological effect by inhibiting PI3Kδ, a key enzyme in a critical intracellular signaling pathway. Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt, in turn, modulates a wide array of cellular processes, including cell survival, proliferation, and differentiation. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.
Caption: PI3Kδ Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for Oral Gavage
Due to its poor aqueous solubility, this compound requires a specific vehicle for effective oral administration in mice. The following protocol is based on common formulation strategies for poorly soluble kinase inhibitors and provides two options for vehicle preparation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
1% Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Vehicle Preparation (Choose one option):
Option 1: DMSO/PEG300/Tween 80/Saline Vehicle
This vehicle is suitable for many poorly soluble compounds and is a commonly used formulation for oral gavage.
-
Prepare a stock solution of 5% Tween 80 in sterile saline.
-
In a sterile tube, combine the following in the specified order, vortexing after each addition:
-
5% (v/v) DMSO
-
40% (v/v) PEG300
-
5% (v/v) Tween 80 (from the stock solution)
-
50% (v/v) Sterile Saline
-
Option 2: 1% Methylcellulose Vehicle
This is an alternative suspension vehicle.
-
Prepare a 1% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature before use.
This compound Formulation Protocol:
The following protocol describes the preparation of a 10 mg/mL this compound dosing solution. The concentration can be adjusted based on the desired dose for the animal studies.
-
Weighing this compound: Accurately weigh the required amount of this compound powder. For a 1 mL final volume of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Initial Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add a small volume of DMSO (e.g., 50 µL for a 1 mL final volume using Option 1 vehicle) to completely dissolve the powder. Vortex thoroughly.
-
Vehicle Addition:
-
For Option 1 Vehicle: Sequentially add the remaining vehicle components (PEG300, Tween 80/Saline, and Saline) to the dissolved this compound, vortexing well after each addition to ensure a homogenous suspension.
-
For Option 2 Vehicle: Add the 1% methylcellulose solution to the dissolved this compound and vortex vigorously to create a uniform suspension. Sonication may be used to aid in creating a fine suspension.
-
-
Final Volume Adjustment: Adjust the final volume to the desired concentration with the chosen vehicle.
-
Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, bring the formulation to room temperature and vortex to ensure homogeneity.
| Component | Option 1: DMSO/PEG300/Tween 80/Saline | Option 2: 1% Methylcellulose |
| This compound | As required for final concentration | As required for final concentration |
| DMSO | 5% | As needed for initial dissolution |
| PEG300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 50% | - |
| 1% Methylcellulose | - | q.s. to final volume |
Table 2: Example Vehicle Compositions for this compound Formulation
Oral Gavage Protocol in Mice
This protocol outlines the standard procedure for administering the this compound formulation to mice via oral gavage. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (18-20 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Weighing: Handle the mice gently to minimize stress. Weigh each mouse to accurately calculate the dosing volume.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the mouse's body weight and the desired dose (mg/kg). The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into a syringe fitted with a gavage needle. Ensure there are no air bubbles.
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the correct position (approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
Caption: Experimental workflow for this compound formulation and oral gavage in mice.
Safety Precautions
-
This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Follow all institutional guidelines for the handling and disposal of chemical waste.
-
Oral gavage should only be performed by trained personnel to minimize the risk of injury to the animals.
Conclusion
These application notes provide a comprehensive guide for the formulation and oral administration of the PI3Kδ inhibitor this compound in mice. The detailed protocols and background information are intended to support researchers in designing and executing in vivo studies to investigate the therapeutic potential of this compound in various disease models. Adherence to these guidelines will help ensure consistent and reliable experimental outcomes.
References
Application Note & Protocol: Determination of GNE-293 IC50 using an In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of GNE-293, a potent and selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ), using an in vitro kinase assay.[1][2][3] The protocol outlines the necessary reagents, step-by-step procedures, and data analysis methods. Additionally, it includes a visual representation of the PI3K signaling pathway and the experimental workflow to facilitate a comprehensive understanding of the assay.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention. This compound has been identified as a potent and selective inhibitor of the PI3Kδ isoform, with a reported IC50 of 4.38 nM.[1] In vitro kinase assays are essential tools for characterizing the potency and selectivity of kinase inhibitors like this compound. This application note provides a robust protocol for determining the IC50 of this compound against PI3Kδ, which is a critical step in its preclinical characterization.
Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a multitude of cellular processes.
Caption: PI3Kδ Signaling Pathway and Inhibition by this compound.
Experimental Protocol
This protocol is designed for a 96-well plate format using a luminescence-based kinase assay that measures ATP consumption.
Materials and Reagents:
-
Enzyme: Recombinant human PI3Kδ (p110δ/p85α)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Inhibitor: this compound
-
ATP: Adenosine triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega) or equivalent
-
Plates: White, opaque 96-well plates
-
DMSO: Dimethyl sulfoxide
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM). It is recommended to perform a 10-point, 3-fold serial dilution.
-
-
Assay Reaction:
-
Prepare a kinase/substrate master mix by diluting PI3Kδ and PIP2 in the assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 20 µL of the kinase/substrate master mix to each well.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for PI3Kδ.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))
-
Where:
-
RLU_inhibitor is the relative luminescence units in the presence of the inhibitor.
-
RLU_vehicle is the relative luminescence units in the presence of DMSO only (0% inhibition).
-
RLU_background is the relative luminescence units in the absence of enzyme (100% inhibition).
-
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Data Presentation
The following table summarizes hypothetical results for the IC50 determination of this compound against PI3Kδ.
| This compound Conc. (nM) | Log [this compound] (M) | % Inhibition |
| 1000 | -6.0 | 98.5 |
| 333 | -6.5 | 95.2 |
| 111 | -6.9 | 89.8 |
| 37 | -7.4 | 75.1 |
| 12.3 | -7.9 | 60.3 |
| 4.1 | -8.4 | 49.5 |
| 1.37 | -8.9 | 35.2 |
| 0.46 | -9.3 | 20.1 |
| 0.15 | -9.8 | 8.9 |
| 0.05 | -10.3 | 2.1 |
Calculated IC50: 4.2 nM
Experimental Workflow
The following diagram illustrates the key steps in the in vitro kinase assay for determining the IC50 of this compound.
References
Troubleshooting & Optimization
GNE-293 Technical Support Center: Troubleshooting Off-Target Effects in Primary Cell Culture
Introduction
GNE-293 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Its high selectivity makes it a valuable tool for investigating the specific roles of PI3Kδ in various cellular processes. However, as with any kinase inhibitor, understanding its potential off-target effects is crucial for the accurate interpretation of experimental results, especially in the sensitive environment of primary cell culture.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using this compound in primary cell culture. It offers troubleshooting advice for common issues, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of your experiments and ensure the reliability of your data.
Disclaimer
Publicly available literature does not contain a comprehensive kinome scan or proteomic analysis of this compound to definitively identify all potential off-target kinases. The information provided in this guide regarding off-target effects is largely inferred from the known class effects of PI3Kδ inhibitors and general principles of kinase inhibitor selectivity. Researchers should always perform appropriate controls to validate their findings and consider the possibility of cell-type-specific off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ) with a Ki of 0.47 nM.[2] It functions by competing with ATP for the kinase's binding site, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, most notably the AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Q2: How selective is this compound for PI3Kδ?
A2: this compound displays high selectivity for PI3Kδ over other Class I PI3K isoforms. In biochemical assays, it was found to be 256-fold selective for PI3Kδ over PI3Kα, 420-fold over PI3Kβ, and 219-fold over PI3Kγ.[2]
Q3: What are the known off-target effects of other PI3Kδ inhibitors that might be relevant for this compound?
A3: Other selective PI3Kδ inhibitors, such as idelalisib and duvelisib, have been associated with a range of off-target effects and toxicities in clinical and preclinical studies. These are often immune-mediated and can include diarrhea/colitis, hepatotoxicity (elevated transaminases), pneumonitis, and rash. While this compound is a research compound, it is prudent to be aware of these potential class-related effects in your cellular models.
Q4: Should I be concerned about the genotoxicity of this compound?
A4: The initial development of this compound involved navigating away from a precursor compound that showed evidence of inducing micronuclei formation in in vitro assays. This compound was specifically designed to eliminate these genotoxic properties.[1]
Q5: What is a typical effective concentration range for this compound in primary cell culture?
A5: The optimal concentration of this compound will vary depending on the primary cell type, the specific biological question, and the duration of the experiment. A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 1 µM). The IC50 for this compound in a human whole blood assay for CD69 expression was determined to be 4.38 nM, which can serve as a useful reference point.[2]
Data Presentation
Table 1: On-Target Activity and Selectivity of this compound
| Target | Parameter | Value | Selectivity vs. PI3Kδ |
| PI3Kδ | Ki | 0.47 nM | - |
| IC50 (HWB assay) | 4.38 nM | - | |
| PI3Kα | Selectivity | - | 256-fold |
| PI3Kβ | Selectivity | - | 420-fold |
| PI3Kγ | Selectivity | - | 219-fold |
| Data sourced from Probechem Biochemicals.[2] |
Table 2: Potential Off-Target Effects and Troubleshooting Considerations (Based on PI3Kδ Inhibitor Class Effects)
| Potential Issue | Possible Cause | Recommended Action |
| Unexpected Cell Death/Toxicity | Off-target kinase inhibition, cell-type sensitivity. | Perform a dose-response curve to determine the IC50 for viability. Use the lowest effective concentration for on-target inhibition. |
| Altered Cell Morphology | Off-target effects on cytoskeletal or adhesion kinases. | Document morphological changes with microscopy. Compare with a structurally different PI3Kδ inhibitor. |
| Paradoxical Pathway Activation | Feedback loops in the PI3K/AKT/mTOR pathway. | Perform a time-course experiment to analyze pathway dynamics. Assay upstream and parallel signaling pathways. |
| Inconsistent Results | Primary cell variability, inhibitor degradation. | Use cells from multiple donors if possible. Prepare fresh inhibitor dilutions for each experiment. |
Troubleshooting Guide
Issue 1: High levels of cell death observed at the expected effective concentration.
-
Question: My primary cells are dying at concentrations where I expect to see specific inhibition of PI3Kδ. Is this an off-target effect?
-
Answer: It is possible. Primary cells can be more sensitive to kinase inhibitors than immortalized cell lines. The observed toxicity could be due to the inhibition of other kinases essential for cell survival or other off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Determine the concentration of this compound that causes 50% cytotoxicity (CC50) in your primary cells. Compare this to the concentration required for 50% inhibition of PI3Kδ activity (IC50). A large discrepancy may indicate off-target toxicity.
-
Use a Lower Concentration Range: Identify the lowest concentration of this compound that gives the desired on-target effect (e.g., reduction in p-AKT) with minimal impact on cell viability.
-
Compare with a Structurally Different PI3Kδ Inhibitor: If available, use another selective PI3Kδ inhibitor with a different chemical scaffold. If both inhibitors cause similar on-target effects but have different toxicity profiles, it suggests the toxicity may be off-target.
-
-
Issue 2: The expected downstream signaling is not inhibited, or I see paradoxical activation.
-
Question: I'm not seeing the expected decrease in phosphorylated AKT (p-AKT), or in some cases, I see an increase after treatment with this compound. What could be happening?
-
Answer: This could be due to several factors, including the activation of compensatory signaling pathways or feedback loops. The PI3K/AKT/mTOR pathway is known for its complex feedback mechanisms.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Western blot to assess the phosphorylation status of direct downstream effectors of PI3K, such as AKT at Ser473 and Thr308.
-
Perform a Time-Course Experiment: Analyze p-AKT levels at multiple time points after this compound treatment (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to understand the dynamics of pathway inhibition and potential rebound.
-
Probe for Compensatory Pathways: Investigate the activation of parallel signaling pathways, such as the MAPK/ERK pathway, by performing Western blots for key components like p-ERK.
-
Titrate the Inhibitor Concentration: Observe if the paradoxical activation is dose-dependent.
-
-
Issue 3: I'm seeing inconsistent results between experiments or between different primary cell donors.
-
Question: The effect of this compound on my primary cells varies from one experiment to the next. Why is this happening?
-
Answer: Primary cells are inherently more variable than cell lines. This variability can arise from genetic differences between donors, the passage number of the cells, and slight variations in culture conditions. The stability of the inhibitor can also be a factor.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use a consistent protocol for cell isolation, culture, and passaging. Use cells within a narrow passage range for critical experiments.
-
Prepare Fresh Inhibitor Solutions: this compound, like many small molecules, can degrade over time in solution. Prepare fresh dilutions from a frozen stock for each experiment.
-
Include Appropriate Controls: Always include a vehicle control (e.g., DMSO) and a positive control for pathway inhibition if available.
-
Use Multiple Donors: If feasible, perform experiments with primary cells from several different donors to ensure the observed effects are not donor-specific.
-
-
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Primary Adherent Cells
-
Cell Seeding:
-
Seed primary cells in the appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and recover for at least 24 hours.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or vehicle control to the cells.
-
Incubate for the desired duration (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.
-
-
Downstream Analysis:
-
Proceed with the desired downstream analysis, such as a cell viability assay or cell lysis for Western blotting.
-
Protocol 2: Western Blot Analysis for On-Target and Off-Target Pathway Modulation
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-Target: p-AKT (Ser473), p-AKT (Thr308), total AKT, PI3Kδ
-
Potential Off-Target/Compensatory: p-ERK1/2, total ERK1/2
-
Loading Control: GAPDH, β-actin, or vinculin
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Mandatory Visualizations
References
- 1. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GNE-293 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the common challenge of GNE-293 insolubility in aqueous buffers. The information is presented in a question-and-answer format within a troubleshooting guide and frequently asked questions (FAQs).
Troubleshooting Guide
Q1: My this compound, dissolved in 100% DMSO, is precipitating immediately after I dilute it in my aqueous assay buffer (e.g., PBS, pH 7.4). What should I do?
A1: This is a common issue for many small molecule kinase inhibitors, which are often lipophilic and have low aqueous solubility.[1][2] The abrupt change from a high concentration of organic solvent (DMSO) to a completely aqueous environment can cause the compound to crash out of solution. Here is a step-by-step troubleshooting workflow:
References
Technical Support Center: Optimizing GNE-293 Dosage for Long-Term In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing GNE-293 dosage for long-term in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 4.38 nM.[1] The PI3K/AKT/mTOR signaling pathway is crucial for cellular functions such as cell growth, proliferation, and survival. In many cancers and inflammatory conditions, this pathway is constitutively active. This compound exerts its therapeutic effects by blocking this pathway, thereby inhibiting the proliferation and survival of target cells. It has shown potential for the treatment of asthma, rheumatoid arthritis, and other inflammatory disorders.[1]
Q2: What are the known pharmacokinetic properties of this compound?
This compound has been shown to have a favorable pharmacokinetic profile in preclinical species.[2][3] A summary of the key pharmacokinetic parameters in rats is provided in the table below.
Q3: What are the potential toxicities associated with long-term administration of this compound?
While specific long-term toxicology data for this compound is not extensively published, class-related toxicities for PI3Kδ inhibitors are well-documented. These are often immune-mediated and can include:
-
Diarrhea and Colitis: Disruption of immune homeostasis in the gut can lead to inflammatory responses.
-
Pneumonitis: Inflammation of the lung tissue.
-
Hepatotoxicity: Liver injury, often indicated by elevated liver enzymes.
-
Rash: Skin reactions are a common immune-related adverse event.
-
Metabolic abnormalities: Hyperglycemia has been observed with some PI3K inhibitors.
An early analog of this compound was found to induce micronuclei formation in in vitro assays, but this compound was specifically designed to avoid these genotoxic effects.[2][3]
Q4: How can the toxicities of PI3Kδ inhibitors like this compound be managed in long-term studies?
A key strategy to mitigate toxicities while maintaining efficacy is the implementation of intermittent dosing schedules. Continuous high-dose administration can lead to sustained inhibition of regulatory T cells (Tregs), contributing to immune-related adverse events. Intermittent dosing, such as a few days on and a few days off treatment, may allow for the recovery of normal immune function and improve the therapeutic window.
Troubleshooting Guides
Issue 1: Suboptimal efficacy or lack of response in in vivo models.
-
Potential Cause 1: Inadequate Dosing or Bioavailability.
-
Troubleshooting:
-
Ensure the dose being used is within the therapeutic range identified in preclinical studies.
-
Verify the formulation of this compound to ensure proper solubility and stability for the chosen route of administration.
-
Consider performing a pilot pharmacokinetic study to determine the plasma exposure of this compound in your specific animal model and correlate it with the desired target engagement.
-
-
-
Potential Cause 2: Tumor Heterogeneity or Resistance Mechanisms.
-
Troubleshooting:
-
Characterize the molecular profile of your tumor model to confirm the dependence on the PI3Kδ pathway.
-
Consider combination therapies. PI3K inhibitors can be synergistic with other agents, such as chemotherapy or other targeted therapies.
-
-
Issue 2: Severe or unexpected toxicity observed in long-term studies.
-
Potential Cause 1: On-target Immune-mediated Toxicity.
-
Troubleshooting:
-
Implement an intermittent dosing schedule (e.g., 4 days on, 3 days off) to reduce sustained immune suppression.
-
Closely monitor animals for clinical signs of toxicity, such as weight loss, diarrhea, and changes in behavior.
-
Incorporate regular blood work to monitor for signs of liver toxicity (ALT, AST) and other hematological changes.
-
At study termination, perform comprehensive histopathological analysis of key organs (e.g., colon, lungs, liver).
-
-
-
Potential Cause 2: Formulation-related Toxicity.
-
Troubleshooting:
-
Include a vehicle-only control group to distinguish between vehicle effects and compound-specific toxicity.
-
If using a complex formulation, ensure all components are well-tolerated at the administered volume and concentration.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Clearance (CL) | 35 | mL/min/kg |
| Volume of Distribution (Vss) | 1.8 | L/kg |
| Half-life (t1/2) | 1.1 | h |
| Bioavailability (F) | 48 | % |
Data sourced from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Experimental Protocols
Representative Protocol for In Vivo Efficacy Study of a PI3Kδ Inhibitor in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is a representative example and may require optimization for this compound.
-
Animal Model:
-
Use DBA/1 mice, 8-10 weeks old.
-
Induce arthritis by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization 21 days later.
-
-
This compound Formulation:
-
For oral gavage, a common vehicle for kinase inhibitors is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The final formulation should be a homogenous suspension.
-
-
Dosing Regimen:
-
Begin dosing prophylactically (at the time of the first immunization) or therapeutically (once arthritis is established).
-
Administer this compound or vehicle control daily via oral gavage.
-
A potential starting dose range, based on similar PI3Kδ inhibitors, could be 10-50 mg/kg. Dose-ranging studies are recommended.
-
For long-term studies, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to mitigate potential toxicities.
-
-
Monitoring and Endpoints:
-
Monitor body weight and clinical signs of arthritis (paw swelling, erythema) 2-3 times per week.
-
At the end of the study, collect blood for pharmacokinetic analysis and cytokine profiling.
-
Harvest paws for histopathological assessment of joint inflammation, cartilage damage, and bone erosion.
-
Mandatory Visualization
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound in vivo efficacy study.
Caption: Troubleshooting flowchart for this compound in vivo studies.
References
Technical Support Center: GNE-293 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cytotoxicity associated with the potent and selective PI3Kδ inhibitor, GNE-293, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 4.38 nM.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular functions, including cell growth, proliferation, and survival.[2][3] By inhibiting PI3Kδ, this compound disrupts this pathway, which can lead to desired therapeutic effects in cancer and inflammatory diseases, but may also contribute to cytotoxicity in certain cell types.[1][3]
Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What are the potential causes?
A2: High cytotoxicity at low concentrations of a test compound can arise from several factors.[4] Firstly, it is crucial to confirm the identity and purity of your this compound stock. Contaminants or degradation products can induce unexpected toxicity. Secondly, the chosen cell line may be particularly sensitive to PI3Kδ inhibition. Finally, experimental conditions such as high cell density or issues with the culture medium can exacerbate cytotoxic effects.[5]
Q3: How can I distinguish between on-target cytotoxicity (due to PI3Kδ inhibition) and off-target effects?
A3: Distinguishing between on-target and off-target cytotoxicity is a critical step in understanding your experimental results. One approach is to use a structurally related but inactive control compound. If the inactive compound does not produce cytotoxicity, it suggests the observed effects are likely due to the intended pharmacology of this compound. Additionally, performing rescue experiments by activating downstream components of the PI3Kδ pathway can help confirm on-target activity.
Q4: What are some general strategies to reduce this compound-induced cytotoxicity in my in vitro assays?
A4: To mitigate cytotoxicity, consider optimizing the concentration of this compound and the incubation time. Shorter exposure times may be sufficient to observe the desired biological effect with minimal toxicity. Optimizing cell density is also important, as both very low and very high densities can influence cellular responses to cytotoxic agents.[5][6] Finally, ensure the quality of your cell culture medium and supplements, as these can impact cell health and sensitivity to the compound.[5]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Signal in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, sterile reagents. Filter-sterilize solutions where appropriate. |
| High Cell Density | Optimize cell seeding density to avoid overcrowding and spontaneous cell death.[5] |
| Phenol Red in Medium | If using a colorimetric or fluorescent assay, consider using phenol red-free medium as it can interfere with absorbance/fluorescence readings.[7] |
| Serum Components | Some assays, like the LDH assay, can be affected by lactate dehydrogenase present in serum. Pre-screening serum batches for low background LDH levels is recommended.[8] |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation. If observed, reduce the final concentration of this compound or use a different solvent system. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Data
| Potential Cause | Recommended Solution |
| Variable Cell Health | Ensure consistent cell passage number, growth phase, and overall health for all experiments. Avoid using cells that are over-confluent. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of microplates. Fill the outer wells with sterile PBS or water. |
| Inconsistent Incubation Times | Standardize all incubation times precisely across all experiments.[6] |
| Solvent Toxicity | Include a vehicle control (e.g., DMSO) at the same concentration used for this compound to account for any solvent-induced cytotoxicity. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and characterize the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH (lactate dehydrogenase) assay quantifies the amount of LDH released from damaged cells into the culture medium as a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).[7]
Protocol 3: Propidium Iodide Staining for Cell Death
Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of dead cells with compromised membranes. This method is often used with flow cytometry or fluorescence microscopy.
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
PI Staining: Resuspend the cell pellet in a suitable buffer containing propidium iodide.
-
Incubation: Incubate the cells in the dark for a short period (e.g., 5-15 minutes) on ice.
-
Data Acquisition: Analyze the stained cells using a flow cytometer or visualize them with a fluorescence microscope.
-
Data Analysis: Quantify the percentage of PI-positive (dead) cells.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on PI3Kδ.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A general experimental workflow for evaluating the in vitro cytotoxicity of this compound.
Troubleshooting Logic for High Cytotoxicity
Caption: A logical flowchart for troubleshooting unexpected high cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI3K Delta Inhibitors in Cancer Cell Line Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with PI3K delta inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My PI3K delta inhibitor is causing significant toxicity and cell death even in cell lines reported to be resistant. What could be the cause?
A1: Several factors could contribute to this observation:
-
Off-Target Effects: While designed to be specific, some small molecule inhibitors can have off-target effects, especially at higher concentrations. Pan-PI3K inhibitors, for example, can induce broader toxicities like hyperglycemia and rash, which may translate to general cellular stress in vitro.[1][2]
-
Isoform Specificity: The toxicity profile of PI3K inhibitors is dependent on their isoform specificity. While delta inhibitors are associated with immune-mediated toxicities like colitis and transaminitis in clinical settings, these can manifest as general cytotoxicity in cell culture.[1][3]
-
Cell Line Sensitivity: Even if a cell line has a known resistance mechanism, it may still be sensitive to the inhibitor to some degree, or it may be susceptible to off-target effects of the specific compound you are using.
-
Experimental Conditions: Ensure that the solvent (e.g., DMSO) concentration is not exceeding toxic levels and that the inhibitor has been stored correctly to prevent degradation into potentially more toxic compounds.
Q2: I am not observing the expected decrease in cell proliferation or viability after treating my cancer cell line with a PI3K delta inhibitor. Why is my cell line resistant?
A2: Resistance to PI3K inhibitors is a significant challenge and can be either intrinsic or acquired. Common mechanisms include:
-
Compensatory Signaling Pathways: Cancer cells can adapt to PI3K inhibition by upregulating parallel signaling pathways to maintain proliferation and survival. A frequently observed mechanism is the activation of PIM kinases, which can maintain the phosphorylation of downstream effectors of the PI3K pathway in an AKT-independent manner.[4][5] Upregulation of the NOTCH/c-MYC pathway has also been identified as a resistance mechanism.[6]
-
Feedback Loops: Inhibition of the PI3K pathway can trigger feedback loops that reactivate the pathway. This often involves the activation of receptor tyrosine kinases (RTKs) like HER3, EGFR, and FGFRs.[1][7]
-
Genetic Alterations: Pre-existing or acquired mutations in components of the PI3K pathway can confer resistance. For instance, loss of the tumor suppressor PTEN can lead to constitutive activation of the pathway that may not be overcome by the inhibitor.[2]
-
Heterogeneity: The cancer cell line population may be heterogeneous, with a sub-population of resistant cells that are selected for during treatment.[1]
Q3: How can I confirm that my PI3K delta inhibitor is hitting its target and inhibiting the signaling pathway?
A3: The most direct way to confirm target engagement is to assess the phosphorylation status of downstream effectors of the PI3K pathway using Western blotting or flow cytometry.[8][9]
-
Western Blotting: A common method is to measure the phosphorylation of AKT at Serine 473 (p-Akt Ser473) and/or Threonine 308 (p-Akt Thr308).[9][10] You should also assess downstream targets of AKT/mTOR signaling, such as the phosphorylation of S6 ribosomal protein (pS6) or PRAS40.[4][10] A decrease in the ratio of phosphorylated protein to total protein indicates successful pathway inhibition.
-
Flow Cytometry: Phospho-flow cytometry can be a powerful tool for quantifying pathway inhibition on a single-cell level, which is particularly useful for heterogeneous populations.[8][11] Similar to Western blotting, this technique measures the levels of phosphorylated proteins like p-Akt and pS6.[8]
Q4: I am seeing variability in my results between experiments. What are the common sources of experimental variability with PI3K delta inhibitors?
A4: Inconsistent results can arise from several sources:
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and serum starvation can all impact the basal activity of the PI3K pathway and the cellular response to inhibitors. It is crucial to maintain consistent cell culture practices.
-
Inhibitor Preparation and Storage: PI3K inhibitors can be unstable. Ensure they are stored correctly (e.g., protected from light, at the recommended temperature) and that fresh dilutions are made for each experiment.
-
Assay-Specific Variability: Different assays have their own sources of variability. For example, in cell viability assays, seeding density and incubation time are critical parameters. For Western blotting, protein loading and antibody concentrations need to be carefully controlled.
Troubleshooting Guides
Guide 1: Western Blotting for PI3K Pathway Inhibition
Problem: Weak or no signal for phosphorylated proteins (e.g., p-Akt, pS6).
| Possible Cause | Troubleshooting Step |
| Low basal phosphorylation | Many cell lines require stimulation with a growth factor (e.g., IGF-1, EGF) or serum to activate the PI3K pathway and observe a robust phosphorylation signal. Consider serum-starving cells before stimulation and inhibitor treatment.[9] |
| Inefficient protein extraction | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation and dephosphorylation of your target proteins.[12] |
| Antibody issues | Use a validated antibody for your target and ensure you are using the recommended antibody dilution and incubation conditions. Always include a positive control to confirm that the antibody is working.[12] |
| Insufficient protein loading | For low-abundance or modified proteins, you may need to load a higher amount of total protein (e.g., 20-50 µg per lane).[9][12] |
Problem: High background on the Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk for phospho-antibodies).[13] |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.[13] |
| Inadequate washing | Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[13] |
Guide 2: Cell Viability and Proliferation Assays
Problem: Inconsistent IC50 values for the PI3K delta inhibitor.
| Possible Cause | Troubleshooting Step |
| Variable cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette or an automated cell dispenser for better accuracy. |
| Edge effects in multi-well plates | Edge effects can lead to variability in cell growth. To minimize this, avoid using the outer wells of the plate or fill them with media without cells. |
| Inaccurate inhibitor concentrations | Prepare a fresh serial dilution of the inhibitor for each experiment. Verify the stock concentration. |
| Incorrect incubation time | The optimal incubation time can vary between cell lines. A standard time is 72 hours, but you may need to optimize this for your specific cell line.[14] |
Problem: Discrepancy between viability assay results and observed cell morphology.
| Possible Cause | Troubleshooting Step |
| Assay measures metabolic activity | Assays like MTT or CellTiter-Glo measure metabolic activity, which may not always directly correlate with cell number or viability.[14] The inhibitor might be causing a cytostatic effect (growth arrest) rather than a cytotoxic effect (cell death). |
| Confirm with a direct measure of cell death | Use an alternative assay that directly measures apoptosis or necrosis, such as Annexin V/PI staining followed by flow cytometry, to confirm the mechanism of cell death.[15] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of various PI3K inhibitors in different cancer cell lines, as reported in the literature.
| Inhibitor | Target(s) | Cell Line | Assay | Endpoint | IC50/EC50 (nM) | Reference |
| Idelalisib (CAL-101) | PI3Kδ | CLL Cells | Western Blot | p-Akt | ~20 | [9] |
| Duvelisib (IPI-145) | PI3Kδ/γ | CLL Cells | Western Blot | p-Akt | ~5 | [9] |
| Copanlisib | Pan-PI3K | VL51, KARPAS1718 (Lymphoma) | Cell Viability | Cell Viability | <1000 | [14] |
| Buparlisib (BKM120) | Pan-PI3K | PTEN-deleted T-ALL | MTT Assay | Cell Viability | Varies by cell line | [16] |
| ZSTK474 | Pan-PI3K | PTEN-deleted T-ALL | MTT Assay | Cell Viability | Varies by cell line | [16] |
| PI3KD-IN-015 | PI3Kδ | MOLM-13 (AML), HT (B-NHL), Namalwa (Burkitt Lymphoma), MEC-1 (CLL) | Western Blot | p-Akt | <1000 | [10] |
Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) Inhibition
This protocol is adapted from standard methodologies to assess PI3K pathway inhibition.[9]
Materials:
-
Cell culture reagents
-
PI3K delta inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 3-4 hours to reduce basal PI3K activity.
-
Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM for B-cells) for 15-30 minutes to activate the PI3K pathway.[9]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 150 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands.
-
Strip the membrane and re-probe with an antibody against total Akt for a loading control.
-
-
Data Analysis:
-
Quantify band intensities.
-
Normalize the p-Akt signal to the total Akt signal.
-
Plot the normalized p-Akt levels against the inhibitor concentration to determine the EC50 value.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is based on a luminescent cell viability assay to measure ATP, an indicator of metabolically active cells.[14]
Materials:
-
384-well white, clear-bottom cell culture plates
-
Cancer cell line of interest
-
PI3K delta inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cell line.
-
Dispense 10,000 cells in 25 µL of culture medium into each well of a 384-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the PI3K delta inhibitor.
-
Add the desired concentrations of the inhibitor to the wells. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the number of viable cells.
-
Plot the luminescence against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: The canonical PI3K/AKT signaling pathway and the point of inhibition.
Caption: PIM kinase upregulation as a resistance bypass mechanism.
Caption: Workflow for assessing PI3K pathway inhibition via Western blot.
References
- 1. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technical challenges of intracellular flow cytometry-based assays as a functional complement to diagnosis of signaling defects of inborn errors of immunity: PI3K pathway as a case of study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GNE-293 in DMSO: A Technical Support Resource for Researchers
This guide provides essential information for researchers, scientists, and drug development professionals on the stability and handling of the PI3Kδ inhibitor, GNE-293, when prepared in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions in DMSO?
For long-term storage, it is recommended to store aliquots of this compound in DMSO at -20°C or, for extended periods, at -80°C.[1] Most suppliers indicate that this compound in a solid form is stable for months to years when stored at -20°C.[1] Once dissolved in DMSO, it is best practice to use the solution within one to three months when stored at -20°C.[1][2]
Q2: How many times can I freeze-thaw my this compound DMSO stock solution?
To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] While some small molecules may be resistant to a few freeze-thaw cycles, repeated temperature fluctuations can introduce moisture and increase the risk of degradation.[3][4]
Q3: I left my this compound vial at room temperature for a short period. Is it still usable?
Many compounds are stable at room temperature for short durations.[2] If the exposure was brief, the compound is likely still viable. However, for optimal long-term stability, it is crucial to adhere to the recommended storage conditions of -20°C.
Q4: My this compound in DMSO solution appears to have precipitated after thawing. What should I do?
Precipitation can occur, especially with concentrated stock solutions upon cooling. Before use, ensure the solution is fully thawed and vortexed to redissolve the compound completely.[2] If precipitation persists, gentle warming in a water bath may be necessary. Always confirm that the compound is fully in solution before diluting to your working concentration.
Q5: What is the maximum concentration of DMSO I can use in my cell-based assays?
The concentration of DMSO in your final working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.[1] It is always advisable to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments to account for any effects of the solvent.
This compound Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water absorption which can lead to hydrolysis of the compound. |
| Storage Temperature | -20°C (short-term, 1-3 months) or -80°C (long-term) | Lower temperatures slow down potential degradation processes. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles that can compromise compound stability.[1] |
| Container | Tightly sealed vials (e.g., with screw caps and O-rings) | Prevents evaporation of DMSO and absorption of atmospheric moisture. |
Experimental Protocols
Protocol for Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to determine the stability of this compound in a DMSO stock solution over time.
1. Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple tightly sealed vials for storage at -20°C.
2. Initial Analysis (Time Point 0):
-
Take one aliquot of the this compound stock solution.
-
Dilute a small volume of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of this compound. This will serve as your baseline.
3. Stability Study:
-
Store the remaining aliquots at -20°C.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot.
-
Prepare and analyze the sample by HPLC as described in step 2.
4. Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at time point 0.
-
A decrease in the peak area of the parent compound may indicate degradation.
-
The appearance of new peaks in the chromatogram could signify the formation of degradation products.
5. HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecule analysis.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
Visualizing this compound's Mechanism of Action and Experimental Workflow
This compound in the PI3K/Akt/mTOR Signaling Pathway
This compound is a potent and selective inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Dysregulation of this pathway is frequently observed in cancer.[5]
Troubleshooting Workflow for this compound Stability Issues
If you suspect that your this compound stock solution has degraded, follow this logical troubleshooting workflow.
References
GNE-293 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals using GNE-293, a potent and selective PI3Kδ inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common sources of variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in our cell-based assay results with this compound. What are the common causes?
A1: Variability in cell-based assays can stem from several factors. Here are some key areas to investigate:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent, low passage number for all experiments. Genetic drift can occur at high passage numbers, leading to altered signaling pathways and drug responses.[1]
-
Cell Density: Both the density of your stock culture and the seeding density for your experiment can significantly impact results.[2] We recommend optimizing and maintaining consistent cell densities for all assays.
-
Media and Supplements: Use a consistent batch of media and supplements. Variations in serum or growth factor concentrations can alter PI3K pathway activation.
-
-
Compound Handling:
-
Solubility: this compound is soluble in DMSO.[3] Ensure the compound is fully dissolved before adding it to your culture medium. Incomplete solubilization is a major source of inconsistent concentrations.
-
Storage and Stability: Store this compound as recommended by the supplier, typically at -20°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.
-
-
Assay Protocol:
-
Incubation Times: Use precise and consistent incubation times for both drug treatment and assay development.
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant error.[4] Calibrate your pipettes regularly and use appropriate techniques.
-
Q2: The potency (IC50) of this compound in our cellular assay is different from the published values. Why might this be?
A2: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Cell Line-Specific Differences: The expression levels of PI3Kδ and the activity of downstream signaling pathways can vary significantly between different cell lines, leading to different sensitivities to this compound.
-
Assay Readout: The specific endpoint being measured (e.g., cell viability, proliferation, phosphorylation of a downstream target) can influence the apparent potency.
-
Assay Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of drug exposure can all impact the calculated IC50 value.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of PI3Kδ in your cell line of choice.
-
Dose-Response Curve: Perform a full dose-response curve to accurately determine the IC50 in your specific experimental system.
-
Positive and Negative Controls: Include appropriate positive and negative controls to ensure the assay is performing as expected.
Q3: We are not observing the expected decrease in downstream signaling (e.g., p-AKT) after this compound treatment. What could be the issue?
A3: A lack of effect on downstream signaling can be due to several reasons:
-
Insufficient Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to see a significant effect. We recommend performing a time-course and dose-response experiment to determine the optimal conditions.
-
Cellular Context: In some cell lines, the PI3K/AKT pathway may be constitutively activated by mechanisms that are less sensitive to PI3Kδ inhibition.
-
Feedback Mechanisms: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Western Blot Optimization: Ensure your Western blot protocol is optimized for the detection of the specific phospho-protein of interest. Use appropriate antibodies and controls.
-
Evaluate Multiple Downstream Markers: In addition to p-AKT, consider examining other downstream effectors of the PI3K pathway, such as p-S6 ribosomal protein or p-4E-BP1.
-
Investigate Alternative Pathways: If you suspect feedback loops, consider using inhibitors for other pathways in combination with this compound.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Ki (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.47 | - |
| PI3Kα | 120 | 256-fold |
| PI3Kβ | 197 | 420-fold |
| PI3Kγ | 103 | 219-fold |
Data from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Table 2: this compound Cellular Activity
| Assay | Cell Type | IC50 (nM) |
| Human Whole Blood (CD69 Expression) | B-cells | 4.38 |
Data from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Table 3: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUCinf (ng*h/mL) | F (%) |
| Mouse | IV | 2 | 2.1 | - | 1300 | - |
| Mouse | PO | 10 | 2.5 | 1200 | 7800 | 120 |
| Rat | IV | 2 | 3.5 | - | 1900 | - |
| Rat | PO | 10 | 4.7 | 1100 | 11000 | 110 |
| Dog | IV | 1 | 4.1 | - | 2400 | - |
| Dog | PO | 5 | 5.3 | 1400 | 15000 | 120 |
Data from Safina BS, et al. Bioorg Med Chem Lett. 2013.
Experimental Protocols
1. Protocol: Inhibition of B-Cell Activation (CD69 Expression) in Human Whole Blood
This protocol is a representative method for assessing the cellular potency of this compound by measuring its effect on B-cell activation.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes
-
This compound
-
DMSO (vehicle control)
-
Anti-human CD19 antibody (e.g., FITC conjugated)
-
Anti-human CD69 antibody (e.g., PE conjugated)
-
Anti-IgM antibody (stimulant)
-
FACS buffer (PBS with 2% FBS)
-
Lysis buffer (e.g., BD FACS™ Lysing Solution)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare a dilution series of this compound in DMSO. A typical final concentration range to test would be 0.1 nM to 10 µM.
-
Add 2 µL of the this compound dilutions or DMSO to the appropriate wells of a 96-well plate.
-
Gently mix the whole blood by inversion and add 98 µL to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 10 µL of anti-IgM antibody to a final concentration of 10 µg/mL to stimulate B-cell activation.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Add anti-CD19 and anti-CD69 antibodies to each well at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Add 2 mL of 1X lysis buffer to each tube and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the CD19-positive B-cell population and measuring the expression of CD69.
2. Protocol: Western Blot for Phospho-AKT (Ser473)
This protocol describes a general method to assess the effect of this compound on the PI3Kδ signaling pathway by measuring the phosphorylation of AKT.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a predetermined time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total AKT antibody to confirm equal protein loading.
Mandatory Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
Technical Support Center: Overcoming Resistance to PI3K Delta Inhibition in Leukemia
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PI3K delta (PI3Kδ) inhibition in leukemia cells during their experiments.
Troubleshooting Guides
Issue 1: Leukemia cells show intrinsic or developing resistance to the PI3Kδ inhibitor (e.g., idelalisib) in vitro.
Question: My leukemia cell line (or primary patient sample) is not responding to the PI3Kδ inhibitor, or the initial response is lost over time. What are the potential causes and how can I troubleshoot this?
Answer:
Resistance to PI3Kδ inhibitors can be multifactorial. Here’s a step-by-step guide to investigate the underlying mechanisms:
Step 1: Verify Compound Activity and Experimental Setup
-
Compound Integrity: Ensure the inhibitor is correctly stored and has not expired. Prepare fresh stock solutions.
-
Dose-Response: Perform a dose-response curve to confirm the IC50 of the inhibitor in your specific cell line and compare it to published values. An unexpected shift in IC50 may indicate resistance.
-
Cell Culture Conditions: Inconsistent cell culture conditions can affect drug sensitivity. Standardize cell density, media components, and serum concentration.[1][2]
Step 2: Investigate Molecular Mechanisms of Resistance
-
Pathway Reactivation/Bypass: Resistance can emerge from the activation of parallel or downstream signaling pathways that bypass the PI3Kδ blockade.[3][4][5]
-
Western Blot Analysis: Check for the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6) to confirm target engagement. Also, probe for activation of compensatory pathways like MAPK/ERK (p-ERK) and JAK/STAT.[6]
-
Gene Expression Analysis: Use qPCR or RNA-seq to look for upregulation of receptor tyrosine kinases (RTKs) like IGF1R, which has been implicated in secondary resistance to idelalisib.[7][8][9]
-
-
Genetic Mutations: Acquired mutations can lead to resistance.
-
Sanger Sequencing/NGS: Sequence key genes in signaling pathways. While mutations in the PI3K pathway itself are not commonly reported as a mechanism for idelalisib resistance, mutations in the MAPK pathway (e.g., KRAS, BRAF, MAP2K1) have been observed in patients with primary resistance.[10][11] Loss-of-function mutations in the tumor suppressor PTEN can also confer resistance.[3][5][10]
-
-
Epigenetic Modifications: Non-genetic mechanisms can also play a role.
Step 3: Explore Combination Therapies
If a resistance mechanism is identified, consider rational combination therapies to overcome it.
-
Dual PI3K/mTOR Inhibition: If mTOR signaling persists, a dual PI3K/mTOR inhibitor might be more effective.[14][15]
-
BCL-2 Inhibition: Combining PI3Kδ inhibitors with BCL-2 inhibitors like venetoclax has shown synergistic effects in AML, especially in overcoming resistance in FLT3-ITD+ cells.[16][17]
-
CDK4/6 Inhibition: In FLT3+ AML, combining PI3K inhibitors with CDK4/6 inhibitors (e.g., palbociclib) may offer a valuable therapeutic strategy.[18]
-
FLT3 Inhibition: For FLT3-activated AML, a combination of PI3Kδ and FLT3 inhibitors can exert synergistic antitumor activity.[16]
Issue 2: High toxicity or off-target effects are observed in experiments with PI3K inhibitors.
Question: I am observing significant cell death in my control (non-leukemic) cells or other unexpected effects at the effective dose for leukemia cells. How can I mitigate this?
Answer:
Toxicity is a known challenge with PI3K inhibitors.[3][9] Here are some strategies to address this in your experiments:
-
Isoform Specificity: Ensure you are using a highly selective PI3Kδ inhibitor like idelalisib, as pan-PI3K inhibitors are known to have broader toxicity.[19][20] The delta isoform is primarily expressed in leukocytes, which should limit effects on non-hematopoietic cells.[19]
-
Dosing Schedule: Instead of continuous high-dose exposure, consider intermittent dosing schedules (e.g., 4 days on, 3 days off) in longer-term cultures. This has been suggested as a strategy to reduce toxicity while maintaining efficacy.[21]
-
Co-culture Systems: To better mimic the in vivo tumor microenvironment and assess specific toxicity, use co-culture systems with stromal cells or other relevant cell types.[1][22] This can help differentiate between direct cytotoxicity and effects mediated by the microenvironment.
-
Lower, Synergistic Doses: Investigate combination therapies where lower doses of each drug can be used to achieve a synergistic effect, thereby reducing the toxicity of the PI3K inhibitor.[18]
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to idelalisib in Chronic Lymphocytic Leukemia (CLL)?
A1: Unlike resistance to other targeted agents like ibrutinib, a single, unifying mutation has not been consistently identified for idelalisib resistance.[11][23][24] However, several mechanisms have been described:
-
Upregulation of Insulin-like Growth Factor 1 Receptor (IGF1R): Secondary resistance to idelalisib has been characterized by the upregulation of IGF1R, rather than mutations in the MAPK/ERK pathway.[7][8][9]
-
Activating MAPK Pathway Mutations: In cases of primary resistance (patients who do not respond initially), activating mutations in genes like MAP2K1, KRAS, and BRAF have been reported in a significant portion of patients.[10]
-
PTEN Loss-of-Function Mutations: These mutations have been observed in a subset of patients with resistance.[10]
-
Activation of NF-κB Pathway: Acquired mutations in BIRC3 suggest the activation of the NF-κB pathway as a potential bypass mechanism.[10]
Q2: Why is targeting the PI3K/Akt/mTOR pathway a rational approach in leukemia?
A2: The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism.[25][26] This pathway is constitutively activated in a large percentage of AML patients (around 60-80%) and is associated with a poorer prognosis.[13][25] This aberrant activation can be due to various factors, including mutations in upstream RTKs like FLT3, or inactivation of tumor suppressors like PTEN.[25][27] Therefore, inhibiting this pathway is a key therapeutic strategy to suppress leukemic cell growth.[26][28]
Q3: Are there specific mutations that predict sensitivity to PI3Kδ inhibitors?
A3: While the presence of an activated PI3K pathway (e.g., due to FLT3 mutations or PTEN loss) provides a strong rationale for using PI3K inhibitors, there isn't a single definitive predictive biomarker for sensitivity that is universally accepted.[27][29] Patient and disease heterogeneity mean that susceptibility to these inhibitors can vary.[26] However, cancers with activating PIK3CA mutations have shown preferential clinical activity with PI3Kα inhibitors in solid tumors, suggesting that mutations within the pathway can be indicative of dependence.[5] For PI3Kδ, the rationale is often based on the lineage-specific expression and activation in B-cell malignancies.
Q4: What are the key differences between pan-PI3K inhibitors and isoform-specific inhibitors like idelalisib?
A4:
-
Pan-PI3K inhibitors target all four class I PI3K isoforms (α, β, γ, δ). This broad activity often leads to higher toxicity, including metabolic issues like hyperglycemia, because isoforms like PI3Kα are crucial for normal insulin signaling in various tissues.[9][20]
-
Isoform-specific inhibitors , such as the PI3Kδ inhibitor idelalisib, offer a better therapeutic window for hematological malignancies. The p110δ isoform is predominantly expressed in leukocytes, so inhibiting it selectively targets the malignant cells while sparing most other tissues, leading to a more manageable side-effect profile.[19][30]
Quantitative Data Summary
Table 1: PI3K Pathway Activation and Resistance in Leukemia
| Parameter | Leukemia Type | Finding | Reference |
| Pathway Activation | Acute Myeloid Leukemia (AML) | PI3K/Akt/mTOR pathway is constitutively activated in ~60% of patients. | [25] |
| Acute Myeloid Leukemia (AML) | PI3K/AKT signaling pathway is activated in 80% of patients. | [13] | |
| Primary Resistance | Chronic Lymphocytic Leukemia (CLL) | Activating MAPK pathway mutations (MAP2K1, KRAS, BRAF) found in 60% of patients with no initial response to PI3K inhibitors. | [10] |
| Acquired Resistance | Chronic Lymphocytic Leukemia (CLL) | Loss-of-function PTEN mutations observed in 25% of patients with resistance. | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of a PI3Kδ inhibitor on leukemia cells.
Materials:
-
Leukemia cell line or primary cells
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
PI3Kδ inhibitor (e.g., idelalisib)
-
96-well flat-bottom plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium). Incubate for 24 hours to allow cells to acclimate.
-
Drug Treatment: Prepare serial dilutions of the PI3Kδ inhibitor in complete medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for PI3K Pathway Activation
This protocol is to assess the phosphorylation status of key proteins in the PI3K signaling pathway.
Materials:
-
Leukemia cells treated with PI3Kδ inhibitor and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 2-4 hours), wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Secondary resistance to idelalisib is characterized by upregulation of IGF1R rather than by MAPK/ERK pathway mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated With Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting an Epigenetic Resistance Mechanism to PI3 Kinase Inhibition in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 15. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting of PI3K/AKT signaling and DNA damage response in acute myeloid leukemia: a novel therapeutic strategy to boost chemotherapy response and overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. researchgate.net [researchgate.net]
- 23. library.ehaweb.org [library.ehaweb.org]
- 24. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 25. mdpi.com [mdpi.com]
- 26. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PI3K Targeting in Non-solid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
GNE-293 dose-response curve not reaching saturation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-293, a potent and selective PI3Kδ inhibitor.
Troubleshooting Guide: this compound Dose-Response Curve Not Reaching Saturation
One of the common issues encountered during in vitro and cell-based assays with this compound is the failure of the dose-response curve to reach a saturation plateau. This can manifest as a shallow curve, a continuous decline in response at higher concentrations, or a lack of a clear upper asymptote. This guide provides a systematic approach to troubleshooting this issue.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve does not plateau at higher concentrations. What are the potential causes?
A1: Several factors can contribute to a dose-response curve for a potent inhibitor like this compound not reaching saturation. These can be broadly categorized into issues related to the compound itself, the experimental setup, and potential biological complexities.
Potential Causes for Lack of Saturation:
-
Compound-Related Issues:
-
Solubility Limit Exceeded: this compound is soluble in DMSO, but its aqueous solubility is limited.[1] At high concentrations in aqueous assay buffers or cell culture media, the compound may precipitate, leading to an inaccurate effective concentration.
-
Compound Instability: The compound might be unstable in the experimental medium, degrading over the course of the assay, especially during long incubation periods.
-
Compound Aggregation: At high concentrations, small molecules can form aggregates, which can lead to non-specific inhibition or other artifacts, preventing a clear saturation of the intended target.
-
-
Experimental Setup Issues:
-
Inappropriate Concentration Range: The tested concentration range may not be wide enough to capture the full sigmoidal curve. For a potent inhibitor like this compound with a low nanomolar IC50, the upper concentrations tested might be far beyond the saturation point, revealing off-target effects or cytotoxicity.
-
Assay Detection Limits: The dynamic range of the assay may be insufficient to detect a clear plateau. The signal at full inhibition might be at the lower limit of detection of the instrument.
-
Inaccurate Pipetting or Dilution: Errors in preparing the serial dilutions of this compound can lead to inaccurate concentrations, distorting the shape of the dose-response curve.
-
-
Biological Complexity:
-
Off-Target Effects: At very high concentrations, this compound may inhibit other kinases or cellular targets, leading to a secondary inhibitory effect that prevents the curve from plateauing. While this compound is highly selective for PI3Kδ, its activity against other kinases at high micromolar concentrations is possible.[2][3]
-
Cellular Toxicity: In cell-based assays, high concentrations of the compound or the solvent (DMSO) may induce cytotoxicity, leading to a decline in the measured signal that is unrelated to the specific inhibition of PI3Kδ.
-
Complex Biological Response: The signaling pathway being measured may have feedback loops or redundant pathways that are activated or inhibited at high compound concentrations, leading to a non-classical dose-response relationship.
-
Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting a non-saturating dose-response curve for this compound.
Caption: Troubleshooting workflow for a non-saturating this compound dose-response curve.
This compound Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which can be useful for experimental design.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 4.38 nM | Human | Whole Blood (CD69 expression) | [3] |
| Ki | 0.47 nM | - | Biochemical Assay | [3] |
| Selectivity | >200-fold vs PI3Kα, β, γ | - | Biochemical Assay | [3] |
| Solubility | 10 mM in DMSO | - | - | [3] |
| Aqueous Solubility | <1 mg/mL | - | - | [1] |
Experimental Protocols
General Protocol for a Cell-Based this compound Dose-Response Assay (e.g., p-AKT Western Blot)
This protocol provides a general framework for assessing the inhibitory activity of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of AKT (a downstream target).
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., HEK293, or a cancer cell line with a constitutively active PI3K pathway) in the recommended growth medium.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A typical 10-point dose-response curve might range from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
- Include a vehicle control (medium with the same final DMSO concentration) and a positive control (if available, another known PI3K inhibitor).
- Aspirate the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
- Incubate the cells for a predetermined time (e.g., 1-2 hours).
3. Cell Lysis and Protein Quantification:
- After incubation, place the plates on ice and wash the cells once with ice-cold PBS.
- Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AKT (e.g., p-AKT Ser473) and total AKT overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities for phospho-AKT and total AKT using image analysis software.
- Normalize the phospho-AKT signal to the total AKT signal for each sample.
- Plot the normalized phospho-AKT levels against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
PI3K Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway, which is inhibited by this compound.
Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by this compound.
References
Cell line specific responses to GNE-293 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNE-293, a potent and selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) with an IC50 of 4.38 nM.[1] Its primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cellular functions such as growth, proliferation, and survival.[2] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound is being investigated for its therapeutic potential in inflammatory disorders and certain hematological malignancies.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed to be a selective PI3Kδ inhibitor, the potential for off-target effects exists, as with any small molecule inhibitor. Off-target interactions can lead to unforeseen cellular responses. It is crucial to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target effects. If unexpected results are observed, consider performing assays to evaluate the activity of other related kinases.
Q3: How should this compound be prepared and stored?
A3: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration is not toxic to the cells (typically ≤0.1%).
Troubleshooting Guides
Cell Viability Assays
Problem 1: High variability in cell viability results between replicates.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or issues with compound dilution.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
-
Prepare serial dilutions of this compound carefully and mix thoroughly at each step.
-
Problem 2: No significant decrease in cell viability even at high concentrations of this compound.
-
Possible Cause: The cell line used may be insensitive to PI3Kδ inhibition, or the treatment duration may be too short.
-
Solution:
-
Confirm that the chosen cell line expresses PI3Kδ and that its survival is dependent on this pathway. Cell lines with activating mutations in the PI3K pathway may show greater sensitivity.
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3]
-
Problem 3: Discrepancy between IC50 values and expected cellular response.
-
Possible Cause: The IC50 for PI3K inhibition may differ from the IC50 for cell proliferation. The chosen viability assay may not be optimal.
-
Solution:
Western Blot Analysis
Problem 1: Weak or no signal for phosphorylated downstream targets (e.g., p-AKT).
-
Possible Cause: Low basal activity of the PI3K pathway in the cell line, insufficient this compound concentration or treatment time, or technical issues with the western blot protocol.
-
Solution:
-
Consider stimulating the PI3K pathway with a growth factor (e.g., IGF-1) before this compound treatment to increase the dynamic range of the assay.
-
Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the pathway.
-
Ensure the use of high-quality, validated phospho-specific antibodies and optimize the western blot protocol, including using fresh lysis buffer with phosphatase inhibitors.
-
Problem 2: Inconsistent phosphorylation status of downstream effectors.
-
Possible Cause: Feedback loops within the PI3K/AKT/mTOR pathway can lead to compensatory activation of other signaling pathways.
-
Solution:
-
Analyze multiple downstream effectors of the pathway (e.g., p-AKT, p-S6K, p-4E-BP1) to get a comprehensive view of the signaling cascade.
-
Consider co-treatment with inhibitors of potential compensatory pathways if feedback activation is suspected.
-
Problem 3: Non-specific bands or high background.
-
Possible Cause: Antibody non-specificity, insufficient blocking, or issues with washing steps.
-
Solution:
-
Use highly specific primary antibodies and optimize their dilution.
-
Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Ensure thorough washing of the membrane between antibody incubations.
-
Quantitative Data
Table 1: Comparative IC50 Values of a PI3K Inhibitor in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Tissue of Origin | Cell Type | IC50 (µM) |
| Cancerous | |||
| HCT-116 | Colon | Carcinoma | 4.14 ± 1.2 |
| A549 | Lung | Carcinoma | 1.5 ± 0.1 |
| MCF-7 | Breast | Adenocarcinoma | > 25 |
| HT-29 | Colon | Adenocarcinoma | 1.8 |
| Non-Cancerous | |||
| HEK-293T | Kidney | Embryonic Kidney | > 100 |
| HaCaT | Skin | Keratinocyte | 11.42 |
| 16HBE | Lung | Bronchial Epithelium | 7.7 ± 0.1 |
| ARPE-19 | Eye | Retinal Pigment Epithelium | >100 |
Note: The data presented in this table is a compilation from various sources for illustrative purposes of PI3K inhibitors and may not be specific to this compound. Researchers should determine the IC50 of this compound for their specific cell lines of interest.[7][8][9]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[10][11]
Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., AKT, S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.[12][13][14][15]
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for studying this compound effects.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assay as a tool to study activity and inhibition of hepatitis C p7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Evaluating Novel PI3Kδ Inhibitors Against the Benchmark Idelalisib in B-Cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphatidylinositol 3-kinase (PI3K) signaling pathway, particularly the delta (δ) isoform, is a critical therapeutic target in B-cell malignancies. Idelalisib, a first-in-class PI3Kδ inhibitor, has paved the way for targeted therapies in B-cell lymphomas. This guide provides a framework for the preclinical comparison of novel PI3Kδ inhibitors, using the hypothetical compound GNE-293 as a case study, against the established benchmark, idelalisib. Due to the limited publicly available preclinical data for this compound in B-cell lymphoma models, this document outlines a comprehensive experimental plan to generate the necessary comparative data. This includes detailed methodologies for in vitro and in vivo studies, data presentation in structured tables, and visualization of key pathways and workflows using Graphviz. The objective is to offer a robust template for the rigorous evaluation of emerging PI3Kδ inhibitors.
Introduction: The PI3Kδ Pathway in B-Cell Lymphoma
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs cell proliferation, survival, and metabolism.[1][2][3] In B-cell lymphomas, constitutive activation of the B-cell receptor (BCR) signaling pathway frequently leads to the overactivation of PI3Kδ, promoting malignant cell growth and survival.[4][5] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it an attractive target for therapies with a potentially wide therapeutic window.[6]
Idelalisib (formerly GS-1101 or CAL-101) is a selective and potent oral inhibitor of PI3Kδ.[7][8] By blocking PI3Kδ, idelalisib disrupts BCR signaling, leading to apoptosis of malignant B-cells and inhibition of their proliferation and survival signals from the microenvironment.[9][10][11] It has demonstrated clinical efficacy in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[7][8][12]
Signaling Pathway Overview
The following diagram illustrates the central role of PI3Kδ in the B-cell receptor signaling pathway and the points of inhibition by targeted therapies.
References
- 1. Phosphoinositide 3-kinase inhibitors in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. PI3k Inhibitors in NHL and CLL: An Unfulfilled Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
A Comparative Analysis of GNE-293 and Duvelisib: In Vitro Potency and In Vivo Potential
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs. This guide provides a detailed comparison of two such inhibitors: GNE-293, a highly selective PI3Kδ inhibitor, and duvelisib, a dual inhibitor of PI3Kδ and PI3Kγ. While extensive in vivo efficacy data for duvelisib is available, similar data for this compound has not been publicly disclosed, limiting a direct head-to-head comparison of their in vivo anti-tumor activities. This guide therefore focuses on a comprehensive review of their mechanisms of action, in vitro potency, and available pharmacokinetic and preclinical data, alongside detailed experimental protocols to aid researchers in the design of future studies.
Mechanism of Action and Signaling Pathways
Both this compound and duvelisib target the PI3K signaling pathway, a crucial cascade that regulates cell growth, proliferation, survival, and differentiation.[1] Aberrant activation of this pathway is a common feature in many cancers, making it an attractive therapeutic target.[2]
This compound: A Selective PI3Kδ Inhibitor
This compound is a potent and highly selective inhibitor of the p110δ isoform of PI3K.[3] The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling and the activation, proliferation, and survival of lymphocytes.[4] By selectively targeting PI3Kδ, this compound is designed to modulate immune responses and inhibit the growth of B-cell malignancies with potentially fewer side effects associated with the inhibition of other PI3K isoforms.[4]
Duvelisib: A Dual PI3Kδ/γ Inhibitor
Duvelisib is an oral inhibitor of both PI3Kδ and PI3Kγ isoforms.[5] The dual inhibition provides a broader mechanism of action. While the inhibition of PI3Kδ directly targets malignant B-cells, the inhibition of PI3Kγ, which is expressed in T-cells and myeloid cells, modulates the tumor microenvironment by interfering with chemokine signaling and inflammation.[5][6] This can lead to reduced T-cell migration and a shift from an immunosuppressive to an inflammatory microenvironment, potentially enhancing anti-tumor immunity.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and duvelisib, focusing on in vitro potency, isoform selectivity, and pharmacokinetic parameters for this compound, and in vivo efficacy for duvelisib.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ | Reference |
| This compound | PI3Kδ | 0.47 (Ki) | >1800-fold | >50-fold | >40-fold | [3] |
| Duvelisib | PI3Kδ | 2.5 | ~1000-fold | ~30-fold | ~10-fold | |
| PI3Kγ | 27 |
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | IV | 2 | 2.1 | 0.08 | 1.1 | - | [3] |
| PO | 10 | 1.9 | 0.5 | 6.8 | 62 | [3] | |
| Rat | IV | 2 | 1.3 | 0.08 | 1.3 | - | [3] |
| PO | 10 | 1.1 | 2.0 | 8.8 | 68 | [3] |
Table 3: Summary of Duvelisib In Vivo Efficacy in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| T-Cell Lymphoma | NSG mice with PTCL PDX | 10 mg/kg, daily, oral | Shift in tumor-associated macrophages from M2 to M1 phenotype | |
| Pediatric ALL | NSG mice with ALL PDX | 50 mg/kg, twice daily for 28 days, oral | Reduced peripheral blood leukemia cells; 1 objective response out of 4 PDXs | |
| Chronic Lymphocytic Leukemia (CLL) | NSG mice with CLL PDX | Not specified | Abrogation of B-cell and T-cell migration and tissue localization |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical studies. Below are representative experimental protocols for the in vivo evaluation of PI3K inhibitors.
In Vivo Xenograft Study Protocol for Duvelisib (Adapted from literature)
This protocol outlines a general procedure for assessing the efficacy of duvelisib in a patient-derived xenograft (PDX) model of T-cell lymphoma.
-
Animal Model: Immunodeficient mice (e.g., NOD scid gamma - NSG) are used to prevent rejection of human cells.
-
Cell Line/PDX: Patient-derived xenograft (PDX) cells from a peripheral T-cell lymphoma (PTCL) are prepared as a single-cell suspension.
-
Implantation: 1 x 10^6 viable PDX cells are injected intravenously (tail vein) into each mouse.
-
Engraftment Monitoring: Peripheral blood is collected weekly to monitor the percentage of human CD45+ (hCD45+) cells by flow cytometry. Treatment is initiated when hCD45+ cells reach a predetermined level (e.g., >1% of total white blood cells).
-
Drug Formulation and Administration: Duvelisib is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose). Mice are treated daily via oral gavage with 10 mg/kg duvelisib or vehicle control.
-
Efficacy Assessment: At the end of the treatment period (e.g., 7 days), mice are euthanized, and spleens are harvested. Tissues are processed for immunohistochemistry (IHC) or flow cytometry to analyze the polarization state of tumor-associated macrophages (e.g., staining for M1 and M2 markers).
-
Statistical Analysis: Differences in macrophage populations between the duvelisib-treated and vehicle-treated groups are analyzed using appropriate statistical tests (e.g., t-test).
Representative In Vivo Efficacy Study Protocol for a Selective PI3Kδ Inhibitor
As no specific in vivo efficacy studies for this compound have been published, the following is a representative protocol for evaluating a selective PI3Kδ inhibitor in a xenograft model of B-cell lymphoma. This protocol is based on general methodologies used for similar compounds.
-
Animal Model: Immunodeficient mice (e.g., CB-17 SCID) are utilized.
-
Cell Line: A human B-cell lymphoma cell line (e.g., Ramos) is cultured under standard conditions.
-
Tumor Implantation: 5 x 10^6 Ramos cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with calipers using the formula: (Length x Width^2)/2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups. The PI3Kδ inhibitor is administered orally once or twice daily at predefined dose levels.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement by measuring the levels of phosphorylated AKT (pAKT), a downstream effector of PI3K signaling, via Western blot or IHC.
Concluding Remarks
This compound and duvelisib represent two distinct strategies for targeting the PI3K pathway in cancer. This compound's high selectivity for the PI3Kδ isoform suggests a focused therapeutic approach, primarily for B-cell malignancies, with a potentially favorable safety profile. The available pharmacokinetic data indicate good oral bioavailability in preclinical models. In contrast, duvelisib's dual inhibition of PI3Kδ and PI3Kγ offers a broader anti-cancer activity by not only directly targeting malignant B-cells but also modulating the tumor microenvironment. This dual action is supported by in vivo studies demonstrating its ability to alter immune cell populations within the tumor.
The significant gap in publicly available in vivo efficacy data for this compound precludes a direct comparison of its anti-tumor activity with that of duvelisib. While the in vitro and pharmacokinetic data for this compound are promising, its therapeutic potential in vivo remains to be demonstrated in the public domain. Further preclinical and clinical studies are necessary to fully elucidate the efficacy and safety of this compound and to define its potential role in cancer therapy. For duvelisib, the existing preclinical and clinical data have established its efficacy in certain hematological malignancies, leading to its clinical use. The detailed experimental protocols provided in this guide are intended to facilitate further research into these and other PI3K inhibitors, ultimately contributing to the development of more effective and safer cancer treatments.
References
- 1. Green Synthesis of Gold Nanoparticles and Their Cytotoxic Effect in Breast Cancer: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gene.com [gene.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound, a potent and selective PI3Kδ inhibitor: Navigating in vitro genotoxicity while improving pot… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Validating GNE-293 Target Engagement in Peripheral Blood Mononuclear Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of GNE-293, a potent and selective PI3Kδ inhibitor, in peripheral blood mononuclear cells (PBMCs). We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations to aid in the design and interpretation of your studies.
Introduction to this compound and PI3Kδ Inhibition
This compound is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4][5] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and inflammatory diseases.[6][7][8][9] PI3Kδ is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies and inflammatory disorders.[1][8][10] Validating that a compound like this compound engages its intended target in a cellular context is a critical step in drug development.
Comparative Analysis of PI3Kδ Inhibitors
Several PI3Kδ inhibitors have been developed and are in various stages of clinical development or have been approved for clinical use. This section provides a comparative overview of this compound and its key alternatives.
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics |
| This compound | PI3Kδ | 4.38 | Potent and highly selective for PI3Kδ. [1][4] |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 | First-in-class approved PI3Kδ inhibitor.[11][12][13] |
| Duvelisib (IPI-145) | PI3Kδ, PI3Kγ | δ: 2.5, γ: 27.4 | Dual inhibitor of PI3Kδ and PI3Kγ.[6][14][15][16] |
| Copanlisib (BAY 80-6946) | Pan-Class I PI3K (α, β, γ, δ) | δ: 0.7 | Intravenous pan-PI3K inhibitor with strong activity against δ and α isoforms.[17][18][19][20][21] |
Experimental Protocols for Target Engagement Validation in PBMCs
Validating the interaction of this compound with PI3Kδ within PBMCs can be achieved through several robust methods. Below are detailed protocols for two primary approaches: Phospho-flow Cytometry and Cellular Thermal Shift Assay (CETSA).
Phospho-flow Cytometry for Downstream Pathway Inhibition
This method assesses target engagement indirectly by measuring the phosphorylation status of downstream signaling proteins, such as AKT, a key effector in the PI3K pathway. A reduction in phosphorylated AKT (p-AKT) upon treatment with a PI3K inhibitor indicates successful target engagement.
Experimental Workflow:
Caption: Workflow for phospho-flow cytometry analysis.
Detailed Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Incubate cells with varying concentrations of this compound or alternative PI3K inhibitors for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
-
Stimulation:
-
Stimulate the PI3K pathway by adding a B-cell receptor (BCR) agonist, such as anti-IgM antibody, for 15-30 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with 1.5% paraformaldehyde.
-
Permeabilize the cells with ice-cold methanol. This step is crucial for allowing intracellular antibody staining.
-
-
Staining:
-
Wash the cells and stain with fluorescently conjugated antibodies against surface markers (e.g., CD19 for B-cells) and intracellular phosphorylated proteins (e.g., anti-p-AKT Ser473).
-
-
Flow Cytometry Analysis:
Cellular Thermal Shift Assay (CETSA) for Direct Target Binding
CETSA is a powerful technique to directly assess the physical binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
PBMC Treatment: Treat isolated PBMCs with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the treated cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).[23]
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble PI3Kδ using a specific antibody by Western blotting or an ELISA-based method.[24]
-
-
Data Analysis:
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that this compound and other PI3K inhibitors modulate. Understanding this pathway is essential for interpreting target engagement data.
Caption: The PI3K/AKT/mTOR signaling pathway.
Conclusion
Validating the target engagement of this compound in PBMCs is achievable through well-established methodologies like phospho-flow cytometry and CETSA. Phospho-flow cytometry offers a high-throughput method to assess the functional consequence of PI3Kδ inhibition, while CETSA provides direct evidence of target binding. The choice of assay will depend on the specific research question and available resources. By employing the protocols and understanding the comparative data presented in this guide, researchers can confidently assess the cellular activity of this compound and other PI3Kδ inhibitors.
References
- 1. Enhanced AKT Phosphorylation of Circulating B Cells in Patients With Activated PI3Kδ Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insensitivity of PI3K/Akt/GSK3 signaling in peripheral blood mononuclear cells of age-related macular degeneration patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. targetedonc.com [targetedonc.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The PI3-Kinase Delta Inhibitor Idelalisib (GS-1101) Targets Integrin-Mediated Adhesion of Chronic Lymphocytic Leukemia (CLL) Cell to Endothelial and Marrow Stromal Cells | PLOS One [journals.plos.org]
- 14. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dial.uclouvain.be [dial.uclouvain.be]
- 18. Copanlisib population pharmacokinetics from phase I–III studies and exposure–response relationships in combination with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Technical challenges of intracellular flow cytometry-based assays as a functional complement to diagnosis of signaling defects of inborn errors of immunity: PI3K pathway as a case of study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
GNE-293: A Comparative Analysis of PI3K Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitor GNE-293, focusing on its cross-reactivity with various PI3K isoforms. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes for their studies.
Introduction to this compound and PI3K Isoforms
This compound is a potent and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K)[1]. The PI3K family of lipid kinases is divided into three classes, with Class I being a critical component of signal transduction pathways that regulate cell growth, proliferation, survival, and motility. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: alpha (α), beta (β), gamma (γ), and delta (δ). While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily found in hematopoietic cells, making them attractive targets for inflammatory and hematological malignancies[2]. The selective inhibition of these isoforms is crucial for achieving therapeutic efficacy while minimizing off-target effects.
Comparative Selectivity Profile of PI3K Inhibitors
The inhibitory activity of this compound and other representative PI3K inhibitors against the four Class I PI3K isoforms is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are measures of a drug's potency.
| Inhibitor | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) | Selectivity Profile |
| This compound | ~121 (Ki) | ~197 (Ki) | ~103 (Ki) | 0.47 (Ki) | Highly δ-selective |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 2.5 | δ-selective |
| Duvelisib (IPI-145) | 1602 | 85 | 27.4 | 2.5 | δ/γ dual inhibitor |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-Class I inhibitor |
Note: The Ki values for this compound against PI3Kα, β, and γ were calculated based on the reported selectivity folds relative to PI3Kδ (256, 420, and 219-fold, respectively)[3].
As the data indicates, this compound demonstrates exceptional selectivity for the PI3Kδ isoform, with significantly lower affinity for the α, β, and γ isoforms. In comparison, Idelalisib also shows selectivity for PI3Kδ, but to a lesser extent than this compound. Duvelisib is a dual inhibitor with potent activity against both the δ and γ isoforms. Copanlisib, on the other hand, is a pan-inhibitor, potently targeting all four Class I isoforms.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using biochemical assays that measure the enzymatic activity of the purified PI3K isoforms. A common and robust method is the Adapta™ Universal Kinase Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay.
Adapta™ Universal Kinase Assay Protocol
This protocol is a generalized procedure for determining the IC50 values of a test compound against PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Adapta™ Universal Kinase Assay Kit (containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and TR-FRET dilution buffer)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay plates (e.g., 384-well)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., nanoliters) of the diluted compound and DMSO (for control wells) into the assay plate.
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the purified PI3K enzyme and the lipid substrate.
-
Add the kinase/substrate mixture to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the Adapta™ detection mix, which includes the Eu-anti-ADP antibody and the Alexa Fluor® 647 ADP tracer, to all wells.
-
Incubate the plate at room temperature for at least 30 minutes to allow the detection reagents to equilibrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. The reader will measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The amount of ADP produced is inversely proportional to the TR-FRET signal.
-
Plot the percent inhibition (calculated from the TR-FRET ratios) against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
PI3K Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PI3K signaling pathway and a typical experimental workflow for assessing PI3K inhibitors.
Caption: The PI3K signaling pathway is activated by receptor tyrosine kinases, leading to the phosphorylation of PIP2 to PIP3. PIP3 then recruits and activates downstream effectors like AKT, promoting various cellular processes. This compound inhibits PI3K, blocking this cascade.
Caption: A typical workflow for determining the inhibitory activity of a compound against PI3K isoforms, from compound preparation to data analysis and determination of the selectivity profile.
References
GNE-293: A Selective Approach to PI3K Inhibition Overcomes Pan-Inhibitor Limitations
For researchers, scientists, and drug development professionals, the pursuit of targeted therapies with minimal off-target effects is paramount. In the landscape of PI3K/AKT/mTOR pathway modulation, GNE-293 emerges as a highly selective inhibitor of the PI3Kδ isoform, offering a refined alternative to broad-spectrum, pan-PI3K inhibitors. This guide provides a comparative analysis of this compound against pan-PI3K inhibitors, supported by experimental data and detailed methodologies, to inform strategic decisions in drug discovery and development.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention.[1] First-generation PI3K inhibitors, often characterized as pan-PI3K inhibitors, target multiple Class I PI3K isoforms (α, β, γ, and δ) simultaneously.[2][3] While demonstrating therapeutic potential, this broad inhibition can lead to a range of on- and off-target toxicities.[4] this compound, a potent and selective PI3Kδ inhibitor, represents a next-generation approach, aiming to mitigate these undesirable effects by focusing on a specific isoform implicated in certain disease contexts, such as inflammatory disorders and hematologic malignancies.[5][6]
Biochemical Potency and Selectivity: this compound vs. Pan-PI3K Inhibitors
The selectivity of a kinase inhibitor is a key determinant of its therapeutic window. Biochemical assays are fundamental in establishing the potency and isoform specificity of compounds like this compound in comparison to pan-PI3K inhibitors such as Pictilisib (GDC-0941) and Buparlisib (BKM120).
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for δ vs. α | Selectivity for δ vs. β | Selectivity for δ vs. γ |
| This compound | 1200 | 1840 | 960 | 4.38 | ~274-fold | ~420-fold | ~219-fold |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 1-fold | 11-fold | 25-fold |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | ~0.45-fold | ~1.43-fold | ~2.26-fold |
Data compiled from multiple sources.[5][7][8] IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
As illustrated in the table, this compound demonstrates exceptional selectivity for the PI3Kδ isoform, with IC50 values in the low nanomolar range.[5] In contrast, its activity against other Class I isoforms is significantly lower, highlighting its focused mechanism of action. Pan-PI3K inhibitors like Pictilisib and Buparlisib exhibit potent inhibition across multiple isoforms, which, while effective in certain contexts, can contribute to a broader side-effect profile.[7][8]
The PI3K Signaling Pathway
The PI3K pathway is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[9] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[9] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes.[9]
Figure 1. Simplified PI3K signaling pathway and points of inhibition.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are summaries of common biochemical and cellular assays employed in the characterization of PI3K inhibitors.
Biochemical Assays for Kinase Activity
1. Radiometric Kinase Assay (e.g., Scintillation Proximity Assay)
This assay directly measures the enzymatic activity of purified PI3K isoforms by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP into a lipid substrate.
-
Principle: Recombinant PI3K enzymes are incubated with a lipid substrate (e.g., phosphatidylinositol), ATP, and [γ-³³P]-ATP in the presence of varying concentrations of the inhibitor.[5] The reaction products are captured on a solid support (e.g., Yttrium Silicate SPA beads), and the radioactivity is measured using a scintillation counter.[5] The amount of radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Protocol Outline:
-
Prepare a reaction mixture containing assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), MgCl₂, DTT, ATP, and [γ-³³P]-ATP.[5]
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding the purified recombinant PI3K isoform.[5]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[5]
-
Terminate the reaction and capture the phosphorylated lipid product.
-
Quantify the incorporated radioactivity to determine the IC50 value.[5]
-
Figure 2. Workflow for a typical radiometric kinase assay.
2. Adapta™ Universal Kinase Assay
This is a fluorescence-based, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures ADP formation, a universal product of kinase reactions.[10]
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out. Then, a detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the reaction) is added.[11] ADP produced by the kinase competes with the tracer for binding to the antibody, leading to a decrease in the TR-FRET signal.[11]
-
Protocol Outline:
-
Perform the kinase reaction in a microplate well with the PI3K enzyme, lipid substrate, ATP, and the inhibitor.[4]
-
Incubate for a specified time (e.g., 60 minutes).[4]
-
Add the Adapta™ detection mix containing Eu-anti-ADP antibody, Alexa Fluor® 647-ADP tracer, and EDTA.[4]
-
Incubate to allow the detection reaction to reach equilibrium.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 value based on the signal decrease.
-
Cellular Assays for On-Target Engagement
1. LanthaScreen™ Cellular Assay
This TR-FRET-based assay measures the phosphorylation of a specific downstream target of the PI3K pathway, such as AKT, in a cellular context.[12]
-
Principle: Cells are engineered to express a GFP-fusion of a kinase substrate (e.g., AKT).[13] Upon pathway activation, the substrate is phosphorylated. After cell lysis, a terbium-labeled, phospho-specific antibody is added.[13] Phosphorylation of the GFP-fusion protein brings the terbium-labeled antibody and GFP into close proximity, resulting in a TR-FRET signal.[13]
-
Protocol Outline:
-
Plate cells expressing the GFP-substrate fusion protein in a microplate.[13]
-
Treat the cells with the inhibitor for a defined period.
-
Stimulate the PI3K pathway with an agonist (e.g., IGF-1) to induce substrate phosphorylation.[13]
-
Lyse the cells and add the terbium-labeled phospho-specific antibody.[13]
-
Incubate at room temperature.
-
Measure the TR-FRET signal to determine the extent of pathway inhibition.[13]
-
Conclusion
This compound represents a significant advancement in the targeted inhibition of the PI3K pathway. Its high selectivity for the PI3Kδ isoform, as demonstrated through rigorous biochemical assays, offers the potential for a more favorable safety profile compared to pan-PI3K inhibitors. For researchers investigating the specific roles of PI3Kδ in disease or developing therapies for conditions driven by this isoform, this compound provides a powerful and precise pharmacological tool. The experimental methodologies outlined in this guide serve as a foundation for the continued evaluation and comparison of novel kinase inhibitors, ultimately driving the development of more effective and safer targeted therapies.
References
- 1. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. targetedonc.com [targetedonc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
GNE-293 and Mast Cell Degranulation: A Comparative Analysis of Efficacy and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-293's effects on mast cell degranulation with other alternative inhibitors. The information is intended to assist researchers in evaluating the reproducibility and efficacy of this compound as a tool for studying mast cell biology and its potential as a therapeutic agent.
Executive Summary
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a critical component of the signaling pathway leading to mast cell degranulation. While specific quantitative data on the direct inhibition of mast cell degranulation by this compound is not extensively published, its low nanomolar enzymatic inhibitory concentration (IC50) suggests a strong potential to block this process. This guide compares this compound with other classes of mast cell degranulation inhibitors, provides detailed experimental protocols for assessing its effects, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Comparison of Mast Cell Degranulation Inhibitors
| Compound | Target/Mechanism of Action | Cell Type | Assay | IC50 |
| This compound | PI3Kδ inhibitor | - | Enzymatic Assay | 4.38 nM [1][2] |
| LAS189386 | Syk inhibitor | LAD2 | Degranulation | 56 nM[3] |
| Formononetin | Unknown | RBL-2H3 | β-hexosaminidase release | 48.24 µM [No specific citation found in the provided snippets] |
| HBI | Heterobivalent Ligand | RBL-2H3 | Degranulation | 13.6 µM [No specific citation found in the provided snippets] |
Experimental Protocols
To ensure the reproducibility of studies investigating the effects of this compound on mast cell degranulation, a detailed and standardized experimental protocol is essential. The β-hexosaminidase release assay is a widely accepted method for quantifying mast cell degranulation.
Protocol: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This protocol is adapted from established methods for measuring the release of the granular enzyme β-hexosaminidase from cultured mast cells (e.g., RBL-2H3, bone marrow-derived mast cells) upon stimulation.
Materials:
-
Cultured mast cells (e.g., RBL-2H3)
-
Cell culture medium (e.g., MEM)
-
DNP-specific IgE antibody
-
DNP-HSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
This compound and other inhibitors
-
Triton X-100 (for cell lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed mast cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Incubate the cells overnight with DNP-specific IgE (e.g., 0.5 µg/mL) to sensitize them.
-
-
Inhibitor Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Add Tyrode's buffer containing various concentrations of this compound or other inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add DNP-HSA (e.g., 100 ng/mL) to the wells to induce degranulation.
-
For negative control (spontaneous release), add buffer without antigen.
-
For positive control (total release), add Triton X-100 (e.g., 0.1%) to lyse the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
Enzymatic Reaction:
-
In a new 96-well plate, add a defined volume of the collected supernatant.
-
Add the PNAG substrate solution to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Degranulation:
-
Calculate the percentage of β-hexosaminidase release using the following formula:
-
Mandatory Visualizations
Signaling Pathway of this compound in Mast Cell Degranulation
The following diagram illustrates the IgE-mediated signaling cascade in mast cells and the point of intervention for this compound.
Caption: IgE-mediated mast cell degranulation pathway and this compound's point of inhibition.
Experimental Workflow for Assessing Mast Cell Degranulation
The following diagram outlines the key steps in the experimental workflow for evaluating the effect of an inhibitor on mast cell degranulation.
Caption: Workflow for β-hexosaminidase release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Idelalisib vs. GNE-293: A Side-by-Side Analysis in Primary Chronic Lymphocytic Leukemia (CLL) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, Idelalisib and GNE-293, with a focus on their preclinical performance in primary Chronic Lymphocytic Leukemia (CLL) cells. This document is intended to serve as a resource for researchers and drug development professionals by presenting available experimental data, outlining methodologies, and visualizing key cellular pathways.
Introduction
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of malignant B-lymphocytes, a process heavily dependent on signals from the B-cell receptor (BCR) and the tumor microenvironment. The PI3Kδ signaling pathway is a critical component of these pro-survival pathways in B-cells, making it a key therapeutic target.[1][2][3][4] Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class PI3Kδ inhibitor approved for the treatment of relapsed CLL.[1][5] this compound is another potent and selective PI3Kδ inhibitor that has been developed in preclinical stages. This guide aims to objectively compare these two molecules based on available preclinical data in primary CLL cells.
Mechanism of Action: Targeting the PI3Kδ Pathway
Both Idelalisib and this compound are small molecule inhibitors that target the delta isoform of PI3K. PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, survival, and proliferation.[2][3] In CLL cells, the PI3K pathway is often constitutively active. Inhibition of PI3Kδ by molecules like Idelalisib and this compound disrupts downstream signaling, most notably by reducing the phosphorylation of AKT, a key protein kinase that promotes cell survival and inhibits apoptosis.[2][6][7] This disruption of the PI3K/AKT signaling cascade ultimately leads to decreased CLL cell viability and induction of programmed cell death (apoptosis).[1][2][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for Idelalisib and this compound from preclinical studies. It is important to note that a direct head-to-head comparative study in primary CLL cells is not publicly available. Therefore, the data presented is compiled from independent studies and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: Biochemical and Cellular Potency
| Parameter | Idelalisib | This compound |
| PI3Kδ IC50 | 2.5 nM | 4.38 nM[9] |
| PI3Kα IC50 | 8600 nM | >1000-fold selectivity vs. δ |
| PI3Kβ IC50 | 4000 nM | >1000-fold selectivity vs. δ |
| PI3Kγ IC50 | 2100 nM | >100-fold selectivity vs. δ |
| EC50 in B-cell proliferation assay | 6 nM | Not Available |
Table 2: Effects on Primary CLL Cells
| Parameter | Idelalisib | This compound |
| Inhibition of AKT Phosphorylation | Demonstrated in primary CLL cells[6][10] | Data in primary CLL cells not available |
| Induction of Apoptosis | Induces dose- and time-dependent apoptosis[1] | Data in primary CLL cells not available |
| Effect on Cell Viability | Potent inhibition of proliferation (EC50 of 28 nM in a co-culture model)[11] | Data in primary CLL cells not available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate PI3K inhibitors in primary CLL cells.
Primary CLL Cell Isolation and Culture
-
Source: Peripheral blood from consenting CLL patients.
-
Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated by Ficoll-Paque density gradient centrifugation.[2] CLL cells can be further purified using methods like the RosetteSep™ Human B Cell Enrichment Cocktail.[12]
-
Culture: Isolated CLL cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
Cell Viability Assay (MTS Assay)
-
Plating: Primary CLL cells are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., Idelalisib or this compound) or vehicle control for a specified duration (e.g., 48-72 hours).
-
Reagent Addition: MTS reagent is added to each well and incubated.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Preparation: CLL cells are treated with the inhibitor or vehicle control.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added.[10][11]
-
Incubation: The cells are incubated in the dark at room temperature.
-
Analysis: Stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[10]
References
- 1. The role of idelalisib in the treatment of relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons, Challenges and Future Therapeutic Opportunities for PI3K Inhibition in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lights and Shade of Next-Generation Pi3k Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Confirming the On-Target Effects of GNE-293 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm that the biological effects of GNE-293, a potent and selective PI3Kδ inhibitor, are directly mediated through its intended target. By integrating small interfering RNA (siRNA) technology, researchers can effectively differentiate on-target from potential off-target effects, a critical step in the validation of any small molecule inhibitor.
On-Target Validation: this compound and PI3Kδ siRNA
This compound is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key signaling protein primarily expressed in hematopoietic cells and a critical regulator of immune cell function. To rigorously validate that the observed cellular effects of this compound are a direct consequence of PI3Kδ inhibition, a powerful strategy involves the use of siRNA to specifically knockdown the expression of the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3Kδ.
The underlying principle of this approach is that if this compound's effects are on-target, then the prior removal of its target (PI3Kδ) via siRNA should occlude or significantly diminish the compound's activity. Conversely, if this compound has significant off-target effects, these would persist even in the absence of PI3Kδ.
Comparative Data Summary
The following table presents representative data from key assays used to assess the on-target effects of this compound. This data illustrates the expected outcomes when comparing the effects of this compound in the presence and absence of PI3Kδ, achieved through siRNA-mediated knockdown.
| Treatment Group | PI3Kδ Protein Level (% of Control) | Phospho-AKT (Ser473) Level (% of Stimulated Control) | Cell Proliferation (% of Untreated Control) |
| Untreated Control | 100% | 10% | 100% |
| Stimulated Control (e.g., with IGF-1) | 100% | 100% | 125% |
| This compound (100 nM) | 100% | 25% | 70% |
| Scrambled siRNA Control | 98% | 95% | 122% |
| PI3Kδ siRNA | 15% | 30% | 85% |
| PI3Kδ siRNA + this compound (100 nM) | 15% | 28% | 83% |
Note: The data presented in this table is representative of expected experimental outcomes and is intended for illustrative purposes.
Signaling Pathway and Experimental Workflow
To visualize the interplay between this compound, siRNA, and the PI3K/AKT signaling pathway, as well as the experimental logic, the following diagrams are provided.
Benchmarking GNE-293 against other commercially available PI3Kδ inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of GNE-293, a potent and selective PI3Kδ inhibitor, against other commercially available inhibitors targeting the same isoform. The information presented is curated from publicly available preclinical data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to PI3Kδ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3K family consists of four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, the expression of PI3Kγ and δ is primarily restricted to leukocytes. This restricted expression pattern makes PI3Kδ a highly attractive therapeutic target for a range of inflammatory diseases and hematological malignancies. Inhibition of PI3Kδ can modulate the immune response by affecting B-cell and T-cell function. This compound has emerged as a potent and selective inhibitor of PI3Kδ with favorable pharmacokinetic properties.[1] This guide benchmarks this compound against other well-established, commercially available PI3Kδ inhibitors.
Biochemical Potency and Selectivity
The in-vitro potency and selectivity of a kinase inhibitor are fundamental parameters for assessing its potential therapeutic utility and off-target effects. The following table summarizes the biochemical potency (IC50 or Ki) of this compound and other commercially available PI3Kδ inhibitors against the PI3Kδ isoform, as well as their selectivity over other class I PI3K isoforms.
| Compound | PI3Kδ IC50/Ki (nM) | Selectivity vs PI3Kα (fold) | Selectivity vs PI3Kβ (fold) | Selectivity vs PI3Kγ (fold) |
| This compound | 4.38 (IC50) / 0.47 (Ki) | 256 | 420 | 219 |
| Idelalisib (CAL-101) | 2.5 (IC50) | >40 | >40 | >40 |
| Seletalisib (UCB-5857) | 12 (IC50) | 303 | 24 | >100 |
| Parsaclisib (HMPL-689) | ~1 (IC50, whole blood) | >19,000 | >19,000 | >19,000 |
| Nemiralisib (GSK2269557) | ~0.13 (pKi 9.9) | >1000 | >1000 | >1000 |
Data compiled from multiple sources. Assay conditions may vary.
Preclinical Pharmacokinetics
The pharmacokinetic profile of a compound is a critical determinant of its in-vivo efficacy and safety. This table summarizes key preclinical pharmacokinetic parameters for this compound and comparator compounds across different species.
| Compound | Species | Route | T1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | Oral Bioavailability (%) |
| This compound | Rat | IV | 1.67 | 36.6 | 2.1 | 11.2 |
| Mouse | IV | - | 15.8 | - | 88.0 | |
| Dog | IV | 16.3 | 2.44 | - | 55.8 | |
| Monkey | IV | - | 13.9 | 9.0 | 72.4 | |
| Idelalisib | Human | Oral | ~8.5 | - | - | - |
| Seletalisib | Human | Oral | 17.7-22.4 | - | - | - |
| Parsaclisib | Human | Oral | 8.6-11.5 | - | - | - |
| Nemiralisib | Human | Inhaled | - | - | - | - |
Data compiled from multiple sources and represent a snapshot of available preclinical data. Direct comparison should be made with caution due to variability in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize PI3Kδ inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reaction Setup : A reaction mixture is prepared containing the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), ATP, and the test inhibitor at various concentrations in a suitable kinase buffer.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection : After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : A Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.
Cellular Assay for PI3K Pathway Inhibition (e.g., Western Blot for p-AKT)
This assay measures the phosphorylation of AKT, a downstream effector of PI3K, to assess the inhibitor's activity in a cellular context.
-
Cell Culture and Treatment : A relevant cell line (e.g., a B-cell lymphoma line) is cultured to an appropriate confluency. The cells are then treated with the PI3Kδ inhibitor at various concentrations for a defined period.
-
Cell Stimulation : The PI3K pathway is activated by stimulating the cells with an appropriate agonist (e.g., anti-IgM or a growth factor).
-
Cell Lysis : The cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.
-
Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Detection and Analysis : The bands are visualized using a secondary antibody conjugated to a detection enzyme. The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition. The EC50 value is determined from the dose-response curve.
Visualizations
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling cascade and the inhibitory action of PI3Kδ inhibitors.
In-Vitro Potency Determination Workflow
Caption: A generalized workflow for determining the in-vitro potency of PI3Kδ inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for GNE-293: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal of GNE-293, a potent and selective PI3Kδ inhibitor used in laboratory research.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. As no specific safety data sheet (SDS) for this compound is publicly available, these recommendations are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines. All laboratory personnel must be trained on proper chemical handling and waste disposal procedures.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat or other protective clothing
-
Chemical-resistant gloves
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The overriding principle for the disposal of laboratory waste is the formulation of a disposal plan before any experimental work begins.[3] All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous by your institution's EHS office.[4]
-
Segregation of Waste:
-
Containerization:
-
Use only appropriate, leak-proof containers for waste collection. Plastic containers are often preferred.[6]
-
Ensure the container is compatible with the chemical properties of this compound and any solvents used.
-
Original containers can be used for disposal if they are properly labeled as waste.[7]
-
Never overfill waste containers; a general rule is to fill them to no more than three-quarters full.[7]
-
-
Labeling:
-
Clearly label all waste containers with a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound"), the concentration, and the date the waste was first added to the container.
-
If the original container is used, deface the manufacturer's label and affix a hazardous waste label.[7]
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS or hazardous waste management department to request a pickup of the this compound waste.
-
Do not attempt to dispose of this compound down the sink, in regular trash, or by evaporation in a fume hood.[4]
-
Summary of Disposal Guidelines
| Aspect | Guideline | Rationale |
| Waste Classification | Treat as hazardous chemical waste. | To ensure safe handling and prevent environmental contamination. |
| Segregation | Separate solid, liquid, halogenated, and non-halogenated waste. | To comply with disposal facility requirements and prevent dangerous chemical reactions.[3][5] |
| Containers | Use compatible, leak-proof, and properly sealed containers. | To prevent spills and exposure.[3][5][6] |
| Labeling | Affix a "Hazardous Waste" label with the full chemical name and date. | For proper identification and safe handling by waste management personnel.[7] |
| Storage | Store in a designated, secure area with secondary containment. | To minimize the risk of accidents and unauthorized access.[6] |
| Disposal Method | Arrange for pickup by a certified hazardous waste contractor. | To ensure legal and environmentally sound disposal.[4][6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must consult and adhere to all federal, state, and local regulations, as well as their institution's specific policies and procedures for hazardous waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
